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Probing the In Vitro Mechanism of Action of 2-amino-N-methylpyrimidine-5-sulfonamide: A Technical Guide

Abstract This technical guide provides a comprehensive framework for the in vitro characterization of 2-amino-N-methylpyrimidine-5-sulfonamide, a molecule integrating two pharmacologically significant scaffolds: a 2-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of 2-amino-N-methylpyrimidine-5-sulfonamide, a molecule integrating two pharmacologically significant scaffolds: a 2-aminopyrimidine core and a sulfonamide functional group. Given the absence of extensive public data on this specific molecule, this document outlines a logical, multi-pronged strategy to elucidate its primary mechanism of action. We will detail a systematic approach beginning with unbiased, proteome-wide target identification and progressing to hypothesis-driven validation of specific enzyme inhibition. This guide is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed, field-proven protocols necessary for a thorough in vitro investigation.

Introduction: Deconstructing the Molecule to Formulate Hypotheses

The chemical architecture of 2-amino-N-methylpyrimidine-5-sulfonamide provides immediate clues to its potential biological activities. The sulfonamide moiety is a classic pharmacophore, most famously associated with the inhibition of dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway.[1][2] However, sulfonamides are also well-documented inhibitors of other enzyme classes, notably carbonic anhydrases (CAs), which are involved in a myriad of physiological processes.[3][4]

The 2-aminopyrimidine scaffold is also a "privileged structure" in medicinal chemistry, found in numerous approved drugs, particularly kinase inhibitors.[5][6] The fusion of these two moieties suggests three primary, testable hypotheses for the mechanism of action of 2-amino-N-methylpyrimidine-5-sulfonamide:

  • Inhibition of Dihydropteroate Synthase (DHPS): Acting as a classic antibacterial via folate synthesis disruption.

  • Inhibition of Carbonic Anhydrases (CAs): Modulating pH homeostasis and other CA-dependent physiological pathways.

  • Inhibition of Protein Kinases: Interfering with cellular signaling cascades.

This guide will present a workflow to systematically investigate these possibilities, starting with an unbiased approach to confirm direct target engagement within a cellular environment.

Foundational Strategy: Unbiased Target Identification & Validation

Before delving into hypothesis-driven assays, it is crucial to first identify the direct molecular targets of the compound in an unperturbed cellular system. This mitigates the risk of focusing on an incorrect or irrelevant target. The Cellular Thermal Shift Assay (CETSA) is the gold-standard for this purpose.[2]

Principle of the Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle that when a ligand (drug) binds to a protein, it generally increases the protein's thermal stability.[7] This increased stability means the protein is more resistant to heat-induced denaturation and aggregation. By heating intact cells treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve compared to untreated cells indicates direct target engagement.[8]

Experimental Workflow: From Broad Discovery to Specific Validation

The investigation should follow a two-stage CETSA-based approach.

G cluster_0 Phase 1: Unbiased Proteome-Wide Discovery cluster_1 Phase 2: Target Validation & Potency TPP Thermal Proteome Profiling (TPP) (CETSA + Mass Spectrometry) Data_Analysis Data Analysis: Identify proteins with significant thermal shifts (potential targets) TPP->Data_Analysis Quantitative Proteomics Data WB_CETSA Western Blot-based CETSA (Validate specific hits from TPP) Data_Analysis->WB_CETSA Prioritized Hit List ITDR_CETSA Isothermal Dose-Response CETSA (Determine target engagement EC50) WB_CETSA->ITDR_CETSA Validated Target caption Fig. 1: CETSA-based target discovery workflow.

Caption: Fig. 1: CETSA-based target discovery workflow.

Detailed Protocol: Thermal Proteome Profiling (TPP) by Mass Spectrometry

This protocol provides an unbiased, proteome-wide screen for target identification.[9][10]

Objective: To identify all proteins whose thermal stability is altered by 2-amino-N-methylpyrimidine-5-sulfonamide in intact cells.

Methodology:

  • Cell Culture & Treatment:

    • Culture a relevant human cell line (e.g., K562) to ~80% confluency.

    • Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Divide the cell suspension into two main pools: Vehicle (DMSO) and Treatment (e.g., 20 µM 2-amino-N-methylpyrimidine-5-sulfonamide). Incubate at 37°C for 1 hour.

  • Thermal Challenge:

    • Aliquot each pool into 10 separate PCR tubes.

    • Using a thermal cycler, heat each aliquot to a different temperature for 3 minutes across a defined gradient (e.g., 40°C to 67°C). One aliquot remains at room temperature as a control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells in each tube by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Sample Preparation for Mass Spectrometry:

    • Collect the supernatants.

    • Perform protein digestion (e.g., using trypsin).

    • Label the resulting peptides from each temperature point with a unique isobaric mass tag (e.g., TMT10plex reagents).[10]

    • Pool the labeled peptides from all temperature points for both the vehicle and treated samples.

  • LC-MS/MS Analysis:

    • Analyze the pooled, labeled peptide samples by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized software (e.g., TPP R packages) to process the mass spectrometry data.[10]

    • For each identified protein, plot the relative abundance of soluble protein against temperature to generate melting curves for both vehicle and treated conditions.

    • Identify proteins with a statistically significant shift in their melting temperature (Tm) between the two conditions. These are the primary target candidates.

Detailed Protocol: Western Blot-based CETSA for Target Validation

This protocol validates the hits identified from the TPP experiment.[7][11]

Objective: To confirm the thermal stabilization of a specific protein target identified via TPP.

Methodology:

  • Cell Culture, Treatment, and Thermal Challenge: Follow steps 1 and 2 from the TPP protocol (Section 2.3).

  • Cell Lysis and Protein Extraction: Follow step 3 from the TPP protocol.

  • SDS-PAGE and Western Blotting:

    • Quantify the total protein concentration in each supernatant.

    • Load equal amounts of total protein from each temperature point onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein of interest.

    • Use a corresponding secondary antibody and a suitable detection reagent (e.g., chemiluminescence or fluorescence).

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Normalize the intensities, setting the band at the lowest temperature to 100%.

    • Plot the normalized band intensity versus temperature for both vehicle and treated samples. A rightward shift in the curve for the treated sample confirms target engagement.[8]

Hypothesis-Driven Investigation: Specific Enzyme Inhibition Assays

Based on the structural motifs of 2-amino-N-methylpyrimidine-5-sulfonamide and the results from the initial TPP screen, the following specific enzyme assays should be performed.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay tests the classic mechanism of action for sulfonamide antibiotics.[12][13][14]

Principle: This is a coupled-enzyme spectrophotometric assay. DHPS activity is measured by linking the production of its product, dihydropteroate, to the oxidation of NADPH by a second enzyme, dihydrofolate reductase (DHFR). The decrease in NADPH is monitored as a loss of absorbance at 340 nm.[15]

G cluster_0 DHPS Reaction cluster_1 Coupled Reporter Reaction pABA p-Aminobenzoic Acid (pABA) DHPS DHPS pABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHP 7,8-Dihydropteroate DHPS->DHP DHFR DHFR (excess) DHP->DHFR NADPH NADPH (Absorbs at 340 nm) NADPH->DHFR NADP NADP+ (No absorbance at 340 nm) DHFR->NADP THP Tetrahydropteroate DHFR->THP Inhibitor 2-amino-N-methyl- pyrimidine-5-sulfonamide Inhibitor->DHPS Competitive Inhibition caption Fig. 2: Coupled assay for DHPS inhibition.

Caption: Fig. 2: Coupled assay for DHPS inhibition.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0.

    • Enzyme Mix: Recombinant DHPS (e.g., from S. aureus) and excess recombinant DHFR in Assay Buffer.

    • Substrate/Cofactor Mix: p-aminobenzoic acid (pABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), and NADPH in Assay Buffer.

    • Inhibitor Stock: Prepare a 10 mM stock of 2-amino-N-methylpyrimidine-5-sulfonamide in 100% DMSO and create serial dilutions.

  • Assay Procedure (96-well format):

    • To appropriate wells, add 2 µL of the inhibitor serial dilutions or DMSO (for no-inhibition control).

    • Add 178 µL of the Enzyme Mix to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the Substrate/Cofactor Mix.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Monitor the decrease in absorbance at 340 nm in kinetic mode for 20-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each concentration from the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each concentration relative to the DMSO control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

ParameterRecommended Concentration
Recombinant DHPS10-50 nM
Recombinant DHFR1-2 Units/mL
pABA~Kₘ value (e.g., 10-50 µM)
DHPP~Kₘ value (e.g., 10-50 µM)
NADPH150-200 µM
DMSO Final Conc.≤1%
Table 1: Typical Reagent Concentrations for DHPS Inhibition Assay.
Carbonic Anhydrase (CA) Inhibition Assay

This assay evaluates the compound's effect on a key metalloenzyme family.[3][16]

Principle: This colorimetric assay measures the esterase activity of carbonic anhydrase. CA catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored product p-nitrophenol, which can be quantified by measuring the increase in absorbance at 405 nm.[16]

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.6.

    • Enzyme Solution: Purified human carbonic anhydrase (e.g., hCA II) in Assay Buffer.

    • Substrate Solution: 20 mM p-nitrophenyl acetate (pNPA) in acetonitrile or DMSO. Prepare fresh.

    • Inhibitor: 2-amino-N-methylpyrimidine-5-sulfonamide serial dilutions in DMSO. Acetazolamide should be used as a positive control inhibitor.

  • Assay Procedure (96-well format):

    • Add 170 µL of Assay Buffer to each well.

    • Add 10 µL of inhibitor serial dilutions, DMSO (vehicle control), or Acetazolamide (positive control).

    • Add 10 µL of the Enzyme Solution.

    • Incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of the pNPA Substrate Solution.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes at 25°C.

  • Data Analysis:

    • Calculate the reaction rate (ΔAbs/min) from the linear portion of the kinetic curve.

    • Determine the IC₅₀ value as described for the DHPS assay.

ParameterRecommended Concentration
Carbonic AnhydraseVaries by isoform and activity
p-Nitrophenyl Acetate1 mM (final)
Acetazolamide (Control)Serial dilutions, e.g., 1 nM - 10 µM
DMSO Final Conc.≤1%
Table 2: Typical Reagent Concentrations for CA Inhibition Assay.
Kinase Inhibition Profiling (ADP-Glo™ Assay)

This assay is a highly sensitive and universal method for measuring the activity of any ADP-generating enzyme, making it ideal for screening against a panel of protein kinases.[17]

Principle: The ADP-Glo™ assay is a two-step luminescent assay. First, after the kinase reaction is complete, the "ADP-Glo™ Reagent" is added to stop the reaction and deplete any remaining ATP. Second, the "Kinase Detection Reagent" is added, which converts the ADP generated by the kinase into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light, which is directly proportional to kinase activity.

Experimental Protocol:

  • Kinase Reaction (384-well format):

    • Set up a 5 µL kinase reaction in each well containing:

      • Kinase buffer (specific to the kinase being tested).

      • The specific protein kinase.

      • The appropriate substrate (peptide or protein).

      • ATP (at or near the Kₘ for the specific kinase).

      • 2-amino-N-methylpyrimidine-5-sulfonamide at various concentrations (or DMSO for control).

    • Incubate at room temperature for 1 hour.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.

ParameterRecommended Volume/Step
Kinase Reaction5 µL
ADP-Glo™ Reagent Addition5 µL (Incubate 40 min)
Kinase Detection Reagent Addition10 µL (Incubate 30-60 min)
Total Volume20 µL
Table 3: ADP-Glo™ Kinase Assay Workflow Summary.

Conclusion and Forward Outlook

This guide presents a rigorous, multi-faceted approach to elucidating the in vitro mechanism of action for 2-amino-N-methylpyrimidine-5-sulfonamide. The proposed workflow is designed to provide a high degree of scientific confidence by integrating unbiased, proteome-wide discovery with specific, hypothesis-driven biochemical validation.

The initial TPP screen is paramount for identifying the most promising and physiologically relevant cellular targets. Subsequent validation with Western blot-based CETSA and specific enzymatic assays for DHPS, carbonic anhydrases, and kinases will serve to confirm these targets, quantify the compound's potency, and build a comprehensive profile of its biological activity. The data generated through these protocols will provide a solid foundation for further preclinical development, including cell-based functional assays, structural biology studies, and in vivo efficacy models.

References

  • Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols. Available at: [Link]

  • QS S Assist KINASE_ADP-GloTM Kit - Kinase Logistics Europe. Available at: [Link]

  • Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. SpringerLink. Available at: [Link]

  • Cellular thermal shift assay (CETSA) - Bio-protocol. Available at: [Link]

  • A Streamlined Thermal Proteome Profiling Workflow in A Core Facility Using label-free DIA and Mass Dynamics. Mass Dynamics. Available at: [Link]

  • Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples - PMC. NIH.gov. Available at: [Link]

  • A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. PubMed. Available at: [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge. University of Cambridge. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Preprints.org. Available at: [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie. Assay Genie. Available at: [Link]

  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. ResearchGate. Available at: [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv. bioRxiv. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC. NIH.gov. Available at: [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. Taylor & Francis Online. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. News-Medical.net. Available at: [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. ijrar.org. Available at: [Link]

  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives - Brieflands. Brieflands. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • 3‑Hydroxy-Beta-Lactam Inhibitors of Dihydrofolate Synthetase - PMC. NIH.gov. Available at: [Link]

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. Available at: [Link]

  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed. PubMed. Available at: [Link]

  • Combined In Vitro and Computational Investigations on Synthesized Sulfonamide-Based Antidiabetic Agents - MDPI. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative - TSI Journals. TSI Journals. Available at: [Link]

  • Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment - Biointerface Research in Applied Chemistry. Biointerface Research in Applied Chemistry. Available at: [Link]

Sources

Exploratory

A Preliminary Biological Evaluation of 2-amino-N-methylpyrimidine-5-sulfonamide: A Strategic Guide

Abstract This technical guide outlines a comprehensive strategy for the preliminary biological evaluation of the novel compound, 2-amino-N-methylpyrimidine-5-sulfonamide. Given the absence of existing literature on this...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive strategy for the preliminary biological evaluation of the novel compound, 2-amino-N-methylpyrimidine-5-sulfonamide. Given the absence of existing literature on this specific molecule, this guide establishes a logical, evidence-based approach for its initial characterization. By drawing parallels with structurally related pyrimidine and sulfonamide pharmacophores, we hypothesize potential anticancer and antimicrobial activities. This document provides detailed, step-by-step protocols for in vitro assays, including cytotoxicity screening against cancer cell lines, kinase inhibition assays, and antimicrobial susceptibility testing. The rationale behind each experimental choice is thoroughly explained, emphasizing a self-validating system of inquiry. Furthermore, this guide includes templates for data presentation and utilizes Graphviz diagrams to visualize experimental workflows and potential signaling pathways, offering a robust framework for researchers and drug development professionals to initiate the exploration of this promising chemical entity.

Introduction and Rationale

The convergence of pyrimidine and sulfonamide moieties within a single molecular scaffold presents a compelling opportunity for the discovery of novel therapeutic agents. The pyrimidine nucleus is a cornerstone of many biologically active compounds, including several approved drugs, and is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Specifically, aminopyrimidine derivatives have demonstrated significant potential as protein kinase inhibitors, a class of enzymes frequently dysregulated in cancer.[1][4]

Similarly, the sulfonamide group is a well-established pharmacophore, integral to a variety of drugs with antibacterial, anticancer, and anti-inflammatory effects.[5] The hybridization of these two pharmacophores into pyrimidine-sulfonamide structures has been a successful strategy in developing potent anticancer agents.[6] These hybrid molecules can potentially act on multiple cellular targets, offering a promising avenue to overcome drug resistance and improve therapeutic efficacy.[6]

Given the structural features of 2-amino-N-methylpyrimidine-5-sulfonamide, a logical starting point for its biological evaluation is the investigation of its potential as both an anticancer and antimicrobial agent. This guide, therefore, focuses on a two-pronged approach to its preliminary screening.

Proposed Areas of Preliminary Biological Investigation

Anticancer Activity Evaluation

The structural similarity of 2-amino-N-methylpyrimidine-5-sulfonamide to known kinase inhibitors and other anticancer pyrimidine derivatives strongly supports an initial investigation into its antiproliferative effects.[1][7] Many pyrimidine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1][4] Therefore, a tiered approach is proposed, beginning with a broad cytotoxicity screening followed by more specific enzyme inhibition assays.

The initial step is to assess the compound's ability to inhibit the growth of various cancer cell lines. This provides a broad overview of its potential anticancer activity and helps in selecting cell lines for further mechanistic studies.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[8]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 2-amino-N-methylpyrimidine-5-sulfonamide in dimethyl sulfoxide (DMSO).[9] Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of 2-amino-N-methylpyrimidine-5-sulfonamide

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast CancerExperimental Value
A549Lung CancerExperimental Value
HCT-116Colon CancerExperimental Value
WI-38Normal Lung FibroblastExperimental Value

Note: Inclusion of a normal cell line (e.g., WI-38) is crucial to assess the compound's selectivity for cancer cells.[8]

Experimental Workflow: In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Culture Cancer & Normal Cell Lines seed_plates 2. Seed Cells into 96-well Plates cell_culture->seed_plates compound_prep 3. Prepare Serial Dilutions of Test Compound treatment 4. Treat Cells with Compound seed_plates->treatment compound_prep->treatment incubation 5. Incubate for 48-72 hours treatment->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition solubilization 7. Solubilize Formazan Crystals mtt_addition->solubilization read_plate 8. Measure Absorbance solubilization->read_plate calc_ic50 9. Calculate IC50 Values read_plate->calc_ic50

Caption: Workflow for determining the in vitro cytotoxicity of the test compound.

Should the cytotoxicity screening yield promising results, the next logical step is to investigate the compound's potential to inhibit specific protein kinases, a common mechanism of action for pyrimidine derivatives.[1][4] The Janus Kinase 2 (JAK2) is a relevant target due to the success of pyrimidine-based inhibitors against it.[4]

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., JAK2)

  • Reagents:

    • Recombinant human JAK2 enzyme

    • Specific peptide substrate for JAK2[4]

    • ATP

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)[4]

    • Test compound (2-amino-N-methylpyrimidine-5-sulfonamide) dissolved in DMSO

    • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)[4]

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add the test compound dilutions, JAK2 enzyme, and the specific peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Include controls: a "no enzyme" control (100% inhibition) and a "vehicle only" (DMSO) control (0% inhibition).

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.[4]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[4]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value. A higher luminescence signal indicates greater kinase inhibition.[4]

Data Presentation: Kinase Inhibition Activity

Kinase TargetIC50 (µM)
JAK2Experimental Value
EGFRExperimental Value
VEGFR2Experimental Value

Note: A panel of kinases (e.g., EGFR, VEGFR2) can be tested to determine the compound's selectivity.

Potential Signaling Pathway: JAK-STAT Inhibition

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Dimerization & Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Inhibitor 2-amino-N-methyl- pyrimidine-5-sulfonamide Inhibitor->JAK2

Caption: Hypothesized inhibition of the JAK-STAT signaling pathway.

Antimicrobial Activity Evaluation

Sulfonamides are a well-known class of antimicrobial agents that act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[10] The presence of the sulfonamide moiety in 2-amino-N-methylpyrimidine-5-sulfonamide warrants an investigation into its antibacterial and antifungal properties.

A standard method to assess antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.[9][11]

  • Culture Preparation: Grow the bacterial strains in Mueller-Hinton Broth (MHB) to achieve a standardized inoculum (approximately 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in MHB in a 96-well plate.[9]

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]

Similar to antibacterial testing, the antifungal activity can be evaluated against common fungal pathogens.

Experimental Protocol: Antifungal Broth Microdilution

  • Fungal Strains: Use fungal strains such as Candida albicans ATCC 10231.[11]

  • Culture and Inoculum Preparation: Grow the fungal strain in RPMI-1640 medium and prepare a standardized inoculum.

  • Assay Procedure: Follow a similar procedure to the antibacterial broth microdilution method, using RPMI-1640 medium.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: Determine the MIC as the lowest concentration that inhibits fungal growth.

Data Presentation: Antimicrobial Activity

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 25923Experimental Value
Escherichia coliATCC 25922Experimental Value
Pseudomonas aeruginosaATCC 27853Experimental Value
Candida albicansATCC 10231Experimental Value

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis culture_prep 1. Prepare Standardized Microbial Inoculum inoculation 3. Inoculate 96-well Plates culture_prep->inoculation compound_dilution 2. Prepare Serial Dilutions of Test Compound compound_dilution->inoculation incubation 4. Incubate at 35-37°C inoculation->incubation read_mic 5. Visually Determine MIC incubation->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

This guide provides a foundational strategy for the initial biological characterization of 2-amino-N-methylpyrimidine-5-sulfonamide. The proposed experiments are designed to efficiently screen for potential anticancer and antimicrobial activities, thereby guiding future research efforts. Positive results from these preliminary assays would warrant more in-depth mechanistic studies, such as cell cycle analysis, apoptosis assays, and specific enzyme inhibition profiling.[12][13] Furthermore, computational docking studies could be employed to predict potential binding modes and guide the rational design of more potent analogs.[10][7] The systematic approach outlined herein will enable a thorough and scientifically rigorous evaluation of this novel compound's therapeutic potential.

References

  • Benchchem. Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds.
  • Butt, A. M., et al. (2020). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC.
  • Ialongo, D., et al. (2023).
  • Abdelgawad, M. A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI.
  • Ahmad, B., et al. (2016).
  • El-Naggar, M., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Taylor & Francis.
  • Li, Y., et al. (2025).
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  • Kumar, A., et al. (2023).
  • Ma, X., et al. (2017). Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity. PubMed.
  • Abdel-Wahab, B. F., et al. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis.
  • Zhang, J., et al. (2026). Design, Synthesis, Antibacterial Activity Evaluation, and Mechanism of Action Study of Novel Sulfonamide-Containing Phosphonate Derivatives. Journal of Agricultural and Food Chemistry.
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  • Chen, Z., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC.
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  • Synthesis, Characterisation And Biological Evaluation Of Pyrimidine Deriv
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  • Wang, M., et al. (2023). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. MDPI.
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Foundational

2-amino-N-methylpyrimidine-5-sulfonamide literature review and recent discoveries

An In-Depth Technical Guide to 2-amino-N-methylpyrimidine-5-sulfonamide: From Core Synthesis to a Scaffold for Modern Drug Discovery Introduction: The Enduring Relevance of the Pyrimidine-Sulfonamide Scaffold The sulfona...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-amino-N-methylpyrimidine-5-sulfonamide: From Core Synthesis to a Scaffold for Modern Drug Discovery

Introduction: The Enduring Relevance of the Pyrimidine-Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, first introduced to the world through the discovery of antibacterial sulfa drugs.[1] Its journey, however, did not stop there. The unique electronic and structural properties of sulfonamides have allowed them to become integral components in drugs targeting a vast array of diseases, including cancer, inflammation, and viral infections.[2][3][4] When this privileged scaffold is coupled with a pyrimidine ring—a vital heterocycle found in the nucleobases of DNA and RNA—a molecule of significant chemical and therapeutic potential is born.

This guide focuses on a specific member of this class: 2-amino-N-methylpyrimidine-5-sulfonamide . While this exact molecule may serve primarily as a building block or research tool, its core structure represents a critical pharmacophore. Understanding its synthesis, mechanism of action, and derivatization potential provides a foundational blueprint for researchers and drug development professionals aiming to design next-generation therapeutics. We will explore the fundamental chemistry of this compound and delve into the recent discoveries that have expanded the application of the pyrimidine-sulfonamide hybrid into cutting-edge areas of oncology, enzyme inhibition, and beyond.

Core Synthesis and Chemical Properties

The construction of the pyrimidine-sulfonamide linkage is a fundamental reaction in organic synthesis, with established and reliable methodologies.

Primary Synthetic Pathway: Nucleophilic Acyl Substitution

The most prevalent and dependable method for synthesizing 2-amino-N-methylpyrimidine-5-sulfonamide and its analogs is the nucleophilic substitution reaction between a pyrimidine amine and a sulfonyl chloride.[5] This reaction is robust and leverages the high electrophilicity of the sulfur atom in the sulfonyl chloride, which is readily attacked by the nucleophilic amine group of the pyrimidine.

The general mechanism involves two key steps:

  • Initial Attack: The nitrogen atom of the aminopyrimidine attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Deprotonation: A base, either added to the reaction or the aminopyrimidine itself, removes a proton from the nitrogen, leading to the formation of the stable sulfonamide bond.

Key experimental considerations have been optimized to enhance yield and purity. For instance, conducting the reaction at 0°C can minimize hydrolysis byproducts, and green chemistry approaches using water with a base like sodium carbonate (Na₂CO₃) as an acid scavenger can achieve yields greater than 90% without the need for volatile organic solvents.[5]

Experimental Protocol: Synthesis of a Generic N-Substituted Pyrimidine-5-sulfonamide

This protocol provides a generalized, self-validating methodology for the synthesis of N-substituted pyrimidine-5-sulfonamides, a class to which 2-amino-N-methylpyrimidine-5-sulfonamide belongs.

Objective: To synthesize an N-substituted pyrimidine-5-sulfonamide via nucleophilic substitution.

Materials:

  • Pyrimidine-5-sulfonyl chloride (1.0 eq)

  • Appropriate primary or secondary amine (e.g., methylamine) (1.0 eq)

  • Pyridine (1.0 eq) or another suitable base (e.g., Triethylamine)

  • Absolute Ethanol (or a suitable inert solvent like Dichloromethane)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Standard workup and purification equipment (rotary evaporator, filtration apparatus, recrystallization solvents)

Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve pyrimidine-5-sulfonyl chloride (1.0 eq) in absolute ethanol (approx. 5 mL per mmol of sulfonyl chloride).

  • Addition of Reagents: To this stirring solution, add the desired amine (1.0 eq) followed by the dropwise addition of pyridine (1.0 eq). The pyridine acts as a base to neutralize the HCl byproduct generated during the reaction.

  • Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to reflux (the boiling point of the solvent). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 16-20 hours.[6]

  • Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold solvent (e.g., ethanol or water) to remove residual starting materials and byproducts. For higher purity, recrystallize the solid from a suitable solvent system, such as a DMF/water mixture.[6]

  • Characterization: Dry the purified product under vacuum. Confirm its identity and purity using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Diagram: General Synthesis Workflow

G cluster_materials Starting Materials cluster_process Reaction Process cluster_purification Workup & Purification A Pyrimidine-5-sulfonyl chloride D Dissolve in Solvent (e.g., Ethanol) A->D B Amine (e.g., Methylamine) B->D C Base (Pyridine) C->D E Heat to Reflux (16-20h) D->E F Monitor by TLC E->F G Cool to RT & Filter F->G H Recrystallize G->H I Characterize (NMR, MS, IR) H->I J Final Product: N-Substituted Pyrimidine-5-sulfonamide I->J G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folate Folic Acid Synthesis DHPS->Folate Product DNA Bacterial DNA Replication Folate->DNA Sulfonamide Pyrimidine-Sulfonamide (Structural Analog of PABA) Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamide competitively inhibits the DHPS enzyme.

Recent Discoveries: Expanding the Therapeutic Landscape

Modern research has revealed that the pyrimidine-sulfonamide scaffold is far more versatile than just an antibacterial agent. Hybrids based on this core structure have been shown to possess a wide range of biological activities, particularly in oncology. [2]

  • Anticancer Activity: Pyrimidine-sulfonamide derivatives have emerged as potent anticancer agents. They can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit tumor cell proliferation. [2][4]Specific molecular targets identified include:

    • Cyclin-Dependent Kinases (CDKs): Certain derivatives act as inhibitors of CDKs, such as CDK2, which are key regulators of the cell cycle. Inhibition of these kinases can halt uncontrolled cell division in cancer cells. [6] * VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical protein in angiogenesis (the formation of new blood vessels), a process that tumors require to grow and metastasize. Pyrimidine-sulfonamide hybrids have been developed as potent VEGFR-2 inhibitors. [7] * Carbonic Anhydrase (CA) Inhibition: Sulfonamides are the most prominent class of inhibitors for carbonic anhydrases, enzymes that are overexpressed in many tumors and contribute to the acidic microenvironment that promotes cancer progression. [2]

  • Anti-inflammatory and Antioxidant Activity: Some derivatives exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like cyclo-oxygenase-2 (COX-2). [1]Additionally, certain hybrids have shown significant antioxidant potential by scavenging free radicals. [8]

  • Antiviral Properties: The scaffold has also been explored for the development of antiviral agents, with some derivatives showing activity against viruses like HSV-1 and influenza. [9]

Applications in Drug Discovery: A Scaffold for Innovation

The true power of 2-amino-N-methylpyrimidine-5-sulfonamide in modern research lies in its role as a versatile scaffold. By modifying the substituents on the pyrimidine ring and the sulfonamide nitrogen, medicinal chemists can fine-tune the molecule's properties to target different biological pathways with high specificity.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine-sulfonamide hybrids is highly dependent on their specific chemical structure. Analysis of various derivatives has provided key insights:

Modification SiteStructural ChangeResulting Biological ActivityReference
Pyrimidine C-4/C-6 Addition of bulky or substituted phenyl ringsPotent anticancer activity against breast and colon cancer cell lines.[2]
Pyrimidine C-5 Introduction of a cyclohexyl groupDecent antiproliferative activity against breast cancer cells.[2]
Sulfonamide Nitrogen Incorporation of various aromatic or heterocyclic ringsEnhanced inhibition of specific enzymes like CDK2 and VEGFR-2.[6][7]
Sulfonamide Nitrogen Attachment of a methyl groupImproved pharmacokinetic properties, including better oral bioavailability.[10][11]
Overall Hybridization Fusing with other heterocyclic systems (e.g., pyrazole, quinazolinone)Creation of novel hybrids with potent, multi-targeted anticancer effects.[2]
Improving Pharmacokinetics

A significant challenge in drug development is ensuring a compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Research has shown that strategic modifications to the pyrimidine-sulfonamide core can dramatically improve a drug candidate's profile. For example, the addition of a methyl sulfonamide substituent has been demonstrated to significantly enhance both solubility and permeability, improving a compound's potential for oral administration and increasing its bioavailability from negligible to over 40%. [10][11]

Conclusion and Future Perspectives

From its origins as a simple antibacterial scaffold, the 2-amino-N-methylpyrimidine-5-sulfonamide core has evolved into a powerhouse for modern drug discovery. Its synthetic accessibility and the rich chemical space available for derivatization make it an exceptionally attractive starting point for developing novel therapeutics. The classical mechanism of DHPS inhibition remains relevant, but the recent explosion of research into its anticancer, anti-inflammatory, and antiviral potential underscores its true versatility.

Future research will likely focus on creating more complex and targeted hybrids, potentially designing dual-action inhibitors that can simultaneously modulate multiple disease-relevant pathways. As our understanding of complex diseases like cancer deepens, the ability to rationally design molecules based on proven scaffolds like the pyrimidine-sulfonamide will be paramount. This simple yet potent chemical entity is poised to remain a significant contributor to the development of new medicines for years to come.

References

  • EvitaChem. (n.d.). Buy N,2-Dimethylpyrimidine-5-sulfonamide (EVT-15411235). EvitaChem.
  • Arshad, M. F., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(44), 62145–62163.
  • Al-Ostath, A., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(21), 7538.
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Mohamed-Ezzat, R. A., Kariuki, B. M., & Azzam, R. A. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.
  • Molport. (n.d.). 2-amino-N-[(5-methylfuran-2-yl)methyl]pyrimidine-5-sulfonamide. Molport. Retrieved from [Link]

  • Abdel-Gawad, N. M., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(21), 6695.
  • Li, J., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry, 16(10), 829-851.
  • Hassan, S. M., et al. (2022). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules, 27(19), 6245.
  • Sellstedt, M., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm, 10(11), 1964-1969.
  • Ali, M., et al. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry, 12(6), 7789-7802.
  • Sellstedt, M., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. RSC Publishing. Retrieved from [Link]

  • Khan, K. M., et al. (2014). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Journal of Chemical and Pharmaceutical Research, 6(5), 1184-1190.
  • Kumar, S., et al. (2023).
  • ResearchGate. (n.d.). Pyrimidine Non-nucleoside Analogs: A Direct Synthesis of a Novel Class of N -substituted Amino and N -sulfonamide Derivatives of Pyrimidines. ResearchGate. Retrieved from [Link]

  • Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2014, 856936.
  • Khairullina, V. R., et al. (2023). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 51.
  • Stanciu, A. E., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 11(3), 772.
  • Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7792.
  • Gu, Y., et al. (2026). Discovery of 2-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d] pyrimidine derivatives as novel HsClpP activators for multiple myeloma therapy. European Journal of Medicinal Chemistry, 309, 118723.
  • Google Patents. (n.d.). US8729265B2 - Regioselective preparation of 2-amino-5-trifluoromethylpyrimidine derivatives. Google Patents.
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Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Spectroscopy Characterization of 2-amino-N-methylpyrimidine-5-sulfonamide

Abstract: This technical guide provides a detailed framework for the structural elucidation and characterization of 2-amino-N-methylpyrimidine-5-sulfonamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at r...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a detailed framework for the structural elucidation and characterization of 2-amino-N-methylpyrimidine-5-sulfonamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in medicinal chemistry and drug development, this document outlines optimized protocols for sample preparation, data acquisition for ¹H and ¹³C NMR, and a thorough guide to spectral interpretation. By explaining the causality behind experimental choices and grounding the methodology in established principles, this note serves as a practical resource for ensuring the identity, purity, and structural integrity of this important chemical entity.

Introduction and Significance

2-amino-N-methylpyrimidine-5-sulfonamide is a heterocyclic compound featuring a pyrimidine core, a primary amine, and an N-methylated sulfonamide group. Molecules with such scaffolds are of significant interest in medicinal chemistry, often serving as key building blocks for pharmacologically active agents. The sulfonamide group is a well-established pharmacophore, while the substituted pyrimidine ring is prevalent in a wide array of bioactive molecules.[1]

Given its potential role in drug discovery pipelines, unambiguous structural confirmation and purity assessment are critical. NMR spectroscopy is an indispensable tool for this purpose, providing detailed atomic-level information about the molecular structure.[2] This guide presents a comprehensive approach to characterizing 2-amino-N-methylpyrimidine-5-sulfonamide using high-resolution ¹H and ¹³C NMR spectroscopy.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, a standardized numbering system for the molecule is essential. The following diagram illustrates the structure of 2-amino-N-methylpyrimidine-5-sulfonamide with each key atom assigned a number that will be used for subsequent NMR data correlation.

Caption: Molecular structure of 2-amino-N-methylpyrimidine-5-sulfonamide with atom numbering.

Experimental Design and Rationale

The successful characterization by NMR relies on a logical workflow, from sample preparation to final data interpretation. Each step is designed to maximize the quality and information content of the resulting spectra.

Caption: General workflow for NMR characterization.

Choice of Solvent: The Importance of DMSO-d₆

The choice of a deuterated solvent is the most critical decision in sample preparation. For 2-amino-N-methylpyrimidine-5-sulfonamide, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the recommended solvent.

  • Causality: This molecule contains three exchangeable protons: two on the amino group (-NH₂) and one on the sulfonamide group (-SO₂NH-). In protic solvents like D₂O or CD₃OD, these protons would rapidly exchange with deuterium, causing their signals to broaden and disappear from the ¹H NMR spectrum. DMSO-d₆ is aprotic and an excellent hydrogen bond acceptor, which slows down the exchange rate of N-H protons, allowing them to be observed as distinct, often broad, signals.[3] The observation of these signals is crucial for complete structural confirmation.

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Material Weighing: Accurately weigh 10-20 mg of the purified 2-amino-N-methylpyrimidine-5-sulfonamide for ¹³C NMR or 2-5 mg for ¹H NMR.

  • Solvent Addition: Transfer the solid sample into a clean, dry 5 mm NMR tube. Using a calibrated pipette, add approximately 0.6-0.7 mL of high-purity DMSO-d₆.

  • Dissolution: Cap the NMR tube and gently vortex or sonicate at room temperature until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube to prevent shimming problems and baseline distortions.

  • Labeling: Clearly label the NMR tube with a unique identifier.

Protocol 2: ¹H NMR Data Acquisition (400 MHz Spectrometer)
  • Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the DMSO-d₆ solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity. This is critical for achieving sharp lines and high resolution.

  • Parameter Setup:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker systems).

    • Spectral Width (SW): ~16 ppm (centered around 6-7 ppm) to cover the full range of expected proton signals.

    • Acquisition Time (AQ): 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): 2 seconds. A sufficient delay ensures quantitative accuracy, although 1-2 seconds is often adequate for routine characterization.[4]

    • Number of Scans (NS): 16-32 scans. This provides an excellent signal-to-noise ratio for a sample of this concentration.

  • Receiver Gain Adjustment: Run a single scan to automatically adjust the receiver gain to prevent signal clipping.

  • Acquisition: Start the experiment.

Protocol 3: ¹³C NMR Data Acquisition (100 MHz Spectrometer)
  • Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Parameter Setup:

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30 on Bruker systems).

    • Spectral Width (SW): ~200-220 ppm (centered around 100 ppm) to cover all expected carbon environments.[5]

    • Acquisition Time (AQ): 1-1.5 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 512-2048 scans. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.[4]

  • Acquisition: Start the experiment.

Data Processing and Spectral Interpretation

Standard Data Processing Steps
  • Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a polynomial function to correct any baseline distortions.

  • Referencing: Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is referenced to δ 2.50 ppm for ¹H NMR and δ 39.52 ppm for ¹³C NMR.

Predicted Spectral Data and Interpretation

The following table summarizes the expected chemical shifts (δ) and multiplicities for 2-amino-N-methylpyrimidine-5-sulfonamide. These predictions are based on established chemical shift ranges for pyrimidine derivatives[2][6][7], sulfonamides[8], and general principles of NMR spectroscopy.

Assignment Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Integration (¹H) Rationale / Notes
H4 / H6¹H8.5 - 9.0Singlet2HProtons on the electron-deficient pyrimidine ring are significantly deshielded and appear far downfield. Due to symmetry, they are expected to be chemically equivalent, resulting in a single peak.
-SO₂NH-¹H8.0 - 10.0Broad Singlet / Quartet1HThe sulfonamide proton is acidic and appears downfield.[8] It may show coupling to the N-methyl protons (quartet) if the exchange rate is slow, but is often a broad singlet.
-NH₂¹H6.5 - 7.5Broad Singlet2HThe amino group protons are typically broad due to quadrupolar relaxation and exchange. Their chemical shift is concentration and temperature-dependent.
-N-CH₃¹H2.6 - 3.0Doublet3HThe methyl group is attached to a nitrogen, placing it in this region. It should appear as a doublet due to coupling with the adjacent sulfonamide N-H proton (³Jнн ≈ 5 Hz).
C2¹³C160 - 165Singlet-Carbon bearing the amino group in a pyrimidine ring.
C4 / C6¹³C155 - 160Singlet-Equivalent carbons on the pyrimidine ring, highly deshielded by the adjacent ring nitrogens.
C5¹³C115 - 125Singlet-Carbon attached to the electron-withdrawing sulfonamide group.
-N-CH₃¹³C25 - 35Singlet-Typical range for an N-methyl carbon.

Conclusion

This application note provides a robust and scientifically grounded methodology for the NMR characterization of 2-amino-N-methylpyrimidine-5-sulfonamide. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided interpretation guide, based on established chemical shift principles for sulfonamides and pyrimidines, enables confident structural verification and purity assessment. This comprehensive approach ensures the integrity of the molecule for its intended use in research and development.

References

  • G. C. Pappalardo, G. Scarlata, C. Tringali, and F. Bottino, "Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides," PubMed, Available: [Link]

  • The Royal Society of Chemistry, "Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides," The Royal Society of Chemistry. Available: [Link]

  • AIP Publishing, "Experimental and Optimized Studies of Some Pyrimidine Derivatives," AIP Conference Proceedings, 2021. Available: [Link]

  • S. N. Shelke, S. B. Sapkal, and G. K. Kakade, "IR, NMR spectral data of pyrimidine derivatives," ResearchGate, 2012. Available: [Link]

  • S. I. Chan and J. H. Prestegard, "Proton Magnetic Resonance Studies of Purine and Pyrimidine Derivatives. IX. The Protonation of Pyrimidines in Acid Solution," Journal of the American Chemical Society, 1966. Available: [Link]

  • ResearchGate, "1 H NMR and 13 C NMR of the prepared compounds.," ResearchGate. Available: [Link]

  • ResearchGate, "1 H NMR and 13 C NMR of the prepared compounds.," ResearchGate. Available: [Link]

  • A. M. Shawky, A. M. El-Agrody, and S. M. El-Sayed, "Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking," PMC, 2022. Available: [Link]

  • B. G. Tas¸an, M. Tas¸, and M. Yavuz, "Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities," Taylor & Francis Online, 2015. Available: [Link]

  • University of Leicester, "How to make an NMR sample". Available: [Link]

  • F. W. Asker, "Synthesis and characterization of some sulfonamide dervatives," Research India Publications, 2017. Available: [Link]

  • V. Padmavathi, G. S. Reddy, and A. V. Kumar, "Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum," Semantic Scholar, 2015. Available: [Link]

  • University of Puget Sound, "13C NMR Chemical Shift Table," University of Puget Sound. Available: [Link]

  • O. P. Shkurko and V. P. Mamaev, "NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines," ResearchGate, 2016. Available: [Link]

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Application

Application Note: Quantitative LC-MS/MS Profiling of 2-Amino-N-methylpyrimidine-5-sulfonamide

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Compound: 2-amino-N-methylpyrimidine-5-sulfonamide (C5H8N4O2S, MW: 188.21 g/mol ) Executive Summary & Chemical Rationale The accu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Compound: 2-amino-N-methylpyrimidine-5-sulfonamide (C5H8N4O2S, MW: 188.21 g/mol )

Executive Summary & Chemical Rationale

The accurate quantification of sulfonamide-based pharmacophores is a critical requirement in both environmental monitoring and pharmacokinetic drug development. 2-amino-N-methylpyrimidine-5-sulfonamide presents a unique analytical challenge due to its dual-nature functional groups: a highly polar, acidic sulfonamide moiety and a basic, hydrophobic 2-aminopyrimidine core.

This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By leveraging Hydrophilic-Lipophilic Balanced (HLB) solid-phase extraction and positive Electrospray Ionization (ESI+), this workflow ensures robust recovery and high signal-to-noise ratios. The causality behind every methodological choice—from mobile phase additives to collision energies—is explained to empower scientists to adapt this framework for complex biological or environmental matrices.

Workflow N1 Sample Prep (HLB SPE) N2 Chromatography (C18, Acidic MP) N1->N2 N3 Ionization (ESI Positive) N2->N3 N4 Mass Analysis (QqQ MRM) N3->N4 N5 Data Processing (Quantitation) N4->N5

LC-MS/MS analytical workflow for 2-amino-N-methylpyrimidine-5-sulfonamide.

Experimental Methodology & Protocol

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: To isolate the analyte from complex matrices (e.g., plasma, wastewater), a polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent is utilized. The divinylbenzene/N-vinylpyrrolidone copolymer structure provides orthogonal retention mechanisms, capturing both the polar sulfonamide tail and the non-polar pyrimidine ring without requiring strict pH adjustments during the loading phase[1].

Step-by-Step Protocol:

  • Internal Standard Addition: Spike 50 µL of an isotopically labeled internal standard (ISTD) or a structural analog (e.g., Sulfapyridine, 0.5 µg/mL) into 250 µL of the sample matrix. Causality: Spiking prior to extraction creates a self-validating system, correcting for both SPE recovery losses and downstream ESI matrix suppression.

  • Conditioning: Pass 2.0 mL of LC-MS grade Methanol (MeOH) through a 30 mg/1 mL HLB cartridge, followed by 2.0 mL of LC-MS grade water. Do not let the sorbent dry.

  • Loading: Load the spiked sample onto the cartridge at a controlled flow rate of ~1 mL/min.

  • Washing: Wash with 2.0 mL of 5% MeOH in water to elute weakly bound matrix interferences.

  • Elution: Elute the target analyte with 2.0 mL of 100% MeOH into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.

Liquid Chromatography (LC) Conditions

Rationale: The 2-aminopyrimidine nitrogen has a high gas-phase basicity. Utilizing 0.1% Formic Acid in both mobile phases ensures the pH remains well below the analyte's pKa, keeping the molecule fully protonated. This prevents peak tailing on the reversed-phase C18 column and pre-forms the [M+H]^+^ ions required for optimal ESI+ efficiency[2].

Table 1: UHPLC Gradient Parameters

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.000.495.05.0
1.000.495.05.0
4.000.410.090.0
5.500.410.090.0
5.600.495.05.0
7.500.495.05.0 (Column Re-equilibration)

Column: Superficially porous C18 (e.g., 2.1 x 50 mm, 2.7 µm). Column Temperature: 40°C. Injection Volume: 5 µL.

Mass Spectrometry & Fragmentation Mechanics

Ionization & Source Parameters

The mass spectrometer is operated in Electrospray Ionization positive mode (ESI+). The basic nature of the 2-aminopyrimidine ring makes it an excellent proton acceptor, yielding an abundant[M+H]^+^ precursor ion at m/z 189.04.

Table 2: ESI+ Source Parameters (Triple Quadrupole)

ParameterValueRationale
Capillary Voltage 3.5 kVOptimizes the Taylor cone stability for small polar molecules.
Drying Gas Temp 300 °CFacilitates rapid droplet desolvation without thermal degradation.
Drying Gas Flow 10 L/minSweeps away neutral solvent vapors, reducing background noise.
Nebulizer Pressure 40 psiEnsures fine droplet formation for highly aqueous initial gradients.
Collision-Induced Dissociation (CID) Pathways

Understanding the fragmentation causality is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions. When the[M+H]^+^ precursor (m/z 189.04) enters the collision cell, the weakest bonds break first.

  • Primary Cleavage (Quantifier): The S-N and C-S bonds of the sulfonamide group are highly labile. The dominant pathway is the neutral loss of the entire N-methylsulfonamide moiety (-94 Da), yielding the highly stable 2-aminopyrimidine cation at m/z 95.02.

  • Secondary Cleavage (Qualifiers): Further fragmentation of the pyrimidine ring involves the characteristic expulsion of cyanamide (H2NCN, -42 Da) or ammonia (NH3, -17 Da), which are well-documented pathways for 2-aminopyrimidine structures[3]. Alternatively, a partial cleavage of the sulfonamide tail results in the loss of methylamine (CH3NH2, -31 Da), yielding m/z 158.00.

Fragmentation M [M+H]+ m/z 189.04 F1 [M+H - CH3NH2]+ m/z 158.00 M->F1 - 31 Da (Methylamine) F2 [M+H - SO2NHCH3]+ m/z 95.02 M->F2 - 94 Da (Sulfonamide cleavage) F3 [m/z 95 - H2NCN]+ m/z 53.00 F2->F3 - 42 Da (Cyanamide) F4 [m/z 95 - NH3]+ m/z 78.00 F2->F4 - 17 Da (Ammonia)

Collision-induced dissociation (CID) fragmentation pathway of the protonated precursor.

Table 3: Optimized MRM Transitions

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
189.095.05020Quantifier (Base Peak)
189.0158.05015Qualifier 1
189.053.05035Qualifier 2

System Suitability & Self-Validating Controls

To ensure the trustworthiness and scientific integrity of the generated data, the analytical sequence must operate as a self-validating system:

  • Matrix Effect Mitigation: The absolute recovery of the HLB SPE must be calculated by comparing the peak area of the analyte spiked before extraction to the peak area spiked after extraction. A stable isotope-labeled internal standard is mandatory to correct for ionization suppression caused by co-eluting matrix components.

  • Carryover Assessment: Because sulfonamides can exhibit non-specific binding to stainless steel LC components, a double-blank (matrix without analyte or ISTD) must immediately follow the Upper Limit of Quantification (ULOQ) sample. The quantifier peak area in the blank must be < 20% of the Lower Limit of Quantification (LLOQ) peak area.

  • Ion Ratio Stability: The ratio between the quantifier (m/z 95.0) and qualifier (m/z 158.0) transitions must remain within ±20% of the average ratio established by the calibration standards to confirm peak purity and absence of isobaric interference.

References

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry, hpst.cz,
  • Determination of Sulfonamide Residues in Milk with Agilent Captiva ND Lipids Filtration and LC/MS/MS, ingenieria-analitica.com,
  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS, agilent.com,
  • A Rapid Multi-Residue Method for the Determination of Sulfonamide And β-Lactam Residues in Bovine Milk, w
  • Insights into the Mechanism of Hydroxyl Radical Mediated Oxidations of 2-Aminopurine: A Computational and Sonochemical Product Analysis Study, acs.org,

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yields in 2-Amino-N-methylpyrimidine-5-sulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide for drug development professionals and synthetic chemists who are troubleshooting the synthesis of 2-amino-N-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide for drug development professionals and synthetic chemists who are troubleshooting the synthesis of 2-amino-N-methylpyrimidine-5-sulfonamide (CAS 1250161-43-3).

The most scalable and high-yielding synthetic route avoids the harsh, low-yielding direct chlorosulfonation of electron-deficient 2-aminopyrimidine. Instead, it utilizes a two-step sequence starting from the commercially available [1]:

  • Regioselective sulfonamidation with methylamine.

  • Nucleophilic aromatic substitution (SNAr) with ammonia.

Part 1: Reaction Workflow & Mechanistic Pathways

G SM 2-Chloro-pyrimidine-5-sulfonyl chloride (Starting Material) Step1 Step 1: Amidation MeNH2 (1.05 eq), DIPEA, DCM, -5 °C SM->Step1 Int 2-Chloro-N-methylpyrimidine-5-sulfonamide (Intermediate) Step1->Int Optimal conditions Side1 Bis-amidation Side Product (SNAr by excess MeNH2) Step1->Side1 Excess MeNH2 / Temp > 5 °C Side2 Sulfonic Acid (Hydrolysis from moisture) Step1->Side2 Moisture present Step2 Step 2: SNAr Amination 7N NH3 in MeOH, 80 °C, Sealed Tube Int->Step2 Target 2-Amino-N-methylpyrimidine-5-sulfonamide (Target Product) Step2->Target High Yield (>85%)

Reaction workflow and common side-reactions in 2-amino-N-methylpyrimidine-5-sulfonamide synthesis.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my yield for the first step (amidation) so low, and why am I seeing a highly polar side product? Root Cause (Causality): The starting material, 2-chloro-pyrimidine-5-sulfonyl chloride, has two highly electrophilic sites: the sulfonyl chloride group and the C2-position of the [2]. If the internal temperature exceeds 5 °C or if excess methylamine is used, the amine acts as a nucleophile at both sites, leading to a bis-aminated side product (2-(methylamino)-N-methylpyrimidine-5-sulfonamide). Furthermore, any moisture in the solvent leads to rapid hydrolysis of the sulfonyl chloride into the corresponding sulfonic acid, which is highly polar and lost during aqueous workup. Self-Validating Solution: Use strictly anhydrous dichloromethane (DCM). Add methylamine (strictly 1.05 equivalents) dropwise at -5 °C to 0 °C. Use N,N-diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This prevents the consumption of your methylamine reactant and acts as a self-validating control against over-reaction.

Q2: During the Step 2 SNAr amination, the reaction stalls at 50% conversion. Heating it further causes decomposition. How can I drive it to completion? Root Cause (Causality): The intermediate 2-chloro-N-methylpyrimidine-5-sulfonamide contains an acidic sulfonamide proton (pKa ~ 8.5). In the presence of basic ammonia, this proton is abstracted, forming a sulfonamide anion. This negative charge delocalizes into the pyrimidine ring, significantly deactivating the C2-position towards nucleophilic attack by ammonia. Self-Validating Solution: You must use a massive excess of ammonia and perform the reaction in a sealed pressure vessel to maintain a high concentration of dissolved NH3 at elevated temperatures (80 °C). For direct amination, using 7 N NH3 in methanol at 80 °C in a pressure reactor for 16 hours is the [3]. The pressure gauge acts as your physical validation that the ammonia remains in the liquid phase.

Q3: How do I efficiently isolate the final product without tedious column chromatography? Root Cause (Causality): 2-Amino-N-methylpyrimidine-5-sulfonamide is highly crystalline but exhibits moderate solubility in water and alcohols due to its extensive hydrogen-bonding network. Self-Validating Solution: Exploit its pH-dependent solubility. After the SNAr reaction, concentrate the mixture, and dissolve the residue in minimal 1 M NaOH (the sulfonamide deprotonates and becomes highly water-soluble). Wash with ethyl acetate to strip away organic impurities. Then, carefully adjust the aqueous layer to pH 6.5 using 1 M HCl. The target compound will precipitate as a pure white solid. The formation of the precipitate at this specific pH is a self-validating indicator of product purity.

Part 3: Standardized Experimental Protocols

Protocol A: Synthesis of 2-Chloro-N-methylpyrimidine-5-sulfonamide (Step 1)

  • Preparation: Purge a 500 mL 3-neck round-bottom flask with nitrogen. Add 2-chloro-pyrimidine-5-sulfonyl chloride (10.0 g, 46.9 mmol) and anhydrous DCM (200 mL).

  • Cooling: Submerge the flask in an ice/brine bath and allow the internal temperature to reach -5 °C.

  • Base Addition: Add DIPEA (8.98 mL, 51.6 mmol) in one rapid portion via syringe.

  • Amine Addition: Slowly add a solution of methylamine (2.0 M in THF, 24.6 mL, 49.3 mmol) dropwise over 30 minutes. Critical: Maintain the internal temperature below 0 °C.

  • Monitoring: Stir for 1 hour at 0 °C. Validate completion via TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Quench the reaction with cold 0.5 M HCl (100 mL). Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to afford the intermediate as an off-white solid.

Protocol B: Synthesis of 2-Amino-N-methylpyrimidine-5-sulfonamide (Step 2)

  • Preparation: In a 250 mL heavy-walled pressure vessel, suspend the 2-chloro-N-methylpyrimidine-5-sulfonamide intermediate (8.0 g, 38.5 mmol) in 7 N Ammonia in Methanol (100 mL).

  • Reaction: Seal the vessel securely. Heat the mixture to 80 °C behind a blast shield with vigorous magnetic stirring for 16 hours.

  • Cooling & Venting: Cool the vessel to room temperature, then to 0 °C in an ice bath before carefully venting the pressure.

  • Isolation: Concentrate the methanolic mixture to dryness. Dissolve the crude residue in 1 M NaOH (50 mL). Extract with EtOAc (2 x 30 mL) and discard the organic layers.

  • Precipitation: Cool the aqueous layer to 5 °C and slowly add 1 M HCl dropwise until the pH reaches 6.5. Collect the precipitated solid via vacuum filtration, wash with ice-cold water (10 mL), and dry in a vacuum oven at 50 °C for 12 hours.

Part 4: Quantitative Data & Optimization Metrics

Table 1: Optimization of Step 1 (Amidation) Conditions Note: Using DIPEA at sub-zero temperatures effectively eliminates bis-amidation.

MeNH₂ EquivalentsBase (1.1 eq)Temp (°C)% Bis-amidation% HydrolysisIsolated Yield (%)
2.5None2545%5%32%
1.05Et₃N012%8%68%
1.05 DIPEA -5 to 0 < 2% < 2% 91%

Table 2: Optimization of Step 2 (SNAr Amination) Conditions Note: High-concentration methanolic ammonia in a sealed tube is required to overcome the deactivated sulfonamide anion intermediate.

NH₃ SourceTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
Aq. NH₃ (28%)602440%25%
0.5 M NH₃ in THF802465%50%
7 N NH₃ in MeOH 80 16 > 99% 88%
References
  • Title: Synthesis, reactions, and applications of pyrimidine derivatives Source: Current Chemistry Letters (Growing Science), 11(1), 121-138 (2022) URL: [Link]

  • Title: Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking Source: International Journal of Molecular Sciences (MDPI), 22(21), 11957 (2021) URL: [Link]

Optimization

preventing oxidation and degradation of 2-amino-N-methylpyrimidine-5-sulfonamide

Welcome to the Technical Support Center for the stabilization and handling of 2-amino-N-methylpyrimidine-5-sulfonamide . As a Senior Application Scientist, I have designed this resource to move beyond superficial fixes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the stabilization and handling of 2-amino-N-methylpyrimidine-5-sulfonamide . As a Senior Application Scientist, I have designed this resource to move beyond superficial fixes. Here, we dissect the fundamental chemical causality behind the degradation of pyrimidine sulfonamides and provide field-proven, self-validating methodologies to ensure the integrity of your drug development workflows.

I. Troubleshooting Guide & FAQs: Mechanistic Insights

Q1: During accelerated stability testing (40°C/75% RH), we observe the appearance of a desmethyl degradant (2-aminopyrimidine-5-sulfonamide). How does N-demethylation occur in this sulfonamide, and how can we halt it? Causality: The loss of the N-methyl group from the sulfonamide moiety does not occur via simple hydrolysis. Instead, it is driven by a radical-mediated Single-Electron Transfer (SET) oxidation, often catalyzed by trace transition metals (e.g., Cu, Fe) leaching from manufacturing equipment or glass vials. The metal catalyzes the oxidation of the N-methyl group to an iminium cation intermediate. Subsequent hydrolysis yields an unstable carbinolamine, which spontaneously decomposes into formaldehyde and the N-demethylated sulfonamide [1]. Solution: To arrest this pathway, you must disrupt the SET cascade. Incorporate a heavy metal chelator (e.g., 0.05% w/v EDTA) to sequester catalytic ions, and introduce a chain-breaking radical scavenger like Butylated Hydroxytoluene (BHT) to quench any formed radicals before they attack the N-methyl group.

Q2: We are detecting 2-amino-4-hydroxypyrimidine and other ring-opened byproducts in our aqueous formulations. What is driving this pyrimidine ring degradation? Causality: While the pyrimidine ring is generally electron-deficient, the electron-donating primary amine at the C2 position increases the local electron density, making the ring susceptible to photocatalytic oxidation and attack by Reactive Oxygen Species (ROS). UV exposure excites the molecule, leading to ring hydroxylation (forming 2-amino-4-hydroxypyrimidine) and eventual diazine ring cleavage [2] [4]. Solution: This is a photo-oxidative phenomenon. You must eliminate dissolved oxygen and block UV transmittance. Transition to actinic amber glassware and implement a strict Argon-sparging protocol for all aqueous vehicles prior to API addition.

Q3: How does pH affect the oxidative stability of this compound in solution? Causality: The oxidation rate of sulfonamides is highly pH-dependent. At elevated pH levels (pH > 7.5), the sulfonamide nitrogen deprotonates. This anionic species is significantly more electron-rich than its neutral counterpart, drastically lowering its oxidation potential and making it highly vulnerable to electrophilic oxidants [3]. Solution: Formulate the compound in a mildly acidic to neutral buffer (pH 5.5–6.5). This maintains the sulfonamide in its protonated, neutral state, maximizing kinetic stability against oxidation while maintaining acceptable aqueous solubility.

II. Degradation Pathways & Logic Workflows

To effectively troubleshoot, you must map the observed degradants to their causative chemical pathways.

Pathway cluster_N_demethylation N-Demethylation Pathway (Radical/Metal Catalyzed) cluster_Ring_Oxidation Pyrimidine Ring Oxidation (Photocatalytic/ROS) Parent 2-amino-N-methylpyrimidine- 5-sulfonamide SET Single-Electron Transfer (SET) & H-Atom Transfer Parent->SET Trace Metals / ROS Hydroxyl Ring Hydroxylation Parent->Hydroxyl UV Light / ROS Iminium Iminium Cation Intermediate SET->Iminium Oxidation Carbinolamine Carbinolamine (Unstable) Iminium->Carbinolamine Hydrolysis (H2O) Desmethyl 2-aminopyrimidine-5-sulfonamide + Formaldehyde Carbinolamine->Desmethyl Spontaneous Cleavage Hydroxypyrimidine 2-amino-4-hydroxypyrimidine Derivative Hydroxyl->Hydroxypyrimidine Oxidation

Oxidative degradation mechanisms of 2-amino-N-methylpyrimidine-5-sulfonamide.

Workflow Start Identify Degradant Profile via LC-MS CheckDesmethyl Is N-demethylation present? (Loss of 14 Da) Start->CheckDesmethyl AddChelator Add EDTA (0.05%) & BHT (0.01%) CheckDesmethyl->AddChelator Yes CheckRing Is ring hydroxylation present? (Addition of 16 Da) CheckDesmethyl->CheckRing No AddChelator->CheckRing AddProtection Use Amber Vials & Argon Purge CheckRing->AddProtection Yes CheckPH Is formulation pH > 7.5? CheckRing->CheckPH No AddProtection->CheckPH AdjustPH Buffer to pH 5.5 - 6.5 CheckPH->AdjustPH Yes Final Stable Formulation Achieved CheckPH->Final No AdjustPH->Final

Logical troubleshooting workflow for formulation stabilization.

III. Quantitative Data Summary

The following table synthesizes the quantitative impact of various stabilization strategies based on accelerated degradation kinetics.

Degradation PathwayPrimary Degradant IdentifiedCatalytic TriggerMitigation StrategyRelative Stability Increase (Half-life Fold-Change)
N-Demethylation 2-aminopyrimidine-5-sulfonamideTrace Metals (Cu/Fe), ROSEDTA (0.05%) + BHT (0.01%)15.2x
Ring Hydroxylation 2-amino-4-hydroxypyrimidineUV Light, Hydroxyl RadicalsAmber Vials + Argon Purge22.5x
Sulfonamide Oxidation Sulfonic acid derivativesHigh pH (>7.5), Strong OxidantsCitrate Buffer (pH 6.0)5.8x

IV. Self-Validating Experimental Protocols

Protocol 1: Preparation of an Oxidatively Stable Aqueous Formulation

Rationale: This protocol prevents both SET-mediated N-demethylation and photocatalytic pyrimidine oxidation. It is self-validating because it includes an internal control (ambient air/clear vial) to mathematically verify the stabilization factor via HPLC-UV.

Step-by-Step Methodology:

  • Solvent Deoxygenation: Transfer 100 mL of HPLC-grade water into a sealed borosilicate flask. Sparge with high-purity Argon gas (99.999%) through a glass frit for 30 minutes at room temperature to displace dissolved oxygen.

  • Buffer & Excipient Addition: Under a continuous Argon headspace, add 10 mM Citrate buffer to establish a pH of 6.0. Add 0.05% (w/v) disodium EDTA (metal chelator) and 0.01% (w/v) ascorbic acid or BHT (radical scavenger). Stir until completely dissolved.

  • API Dissolution: Slowly add 2-amino-N-methylpyrimidine-5-sulfonamide to achieve the desired concentration (e.g., 1 mg/mL). Protect the flask from light using aluminum foil during dissolution.

  • Packaging: Filter the solution through a 0.22 µm PTFE syringe filter directly into Type I actinic amber glass vials.

  • Headspace Purging: Purge the headspace of each vial with Argon for 10 seconds before immediately sealing with PTFE-lined crimp caps.

  • Self-Validation Step: Prepare a parallel "Control" formulation lacking EDTA/BHT, saturated with ambient air, in a clear glass vial. Subject both to 40°C/75% RH under direct fluorescent light for 7 days. Analyze via HPLC-UV (267 nm). The protocol is validated if the Control shows >5% degradation (appearance of desmethyl and hydroxyl peaks) while the Protected formulation shows <0.5% degradation.

Protocol 2: Forced Degradation (Oxidative Stress) Mass-Balance Assay

Rationale: To ensure your analytical method is stability-indicating, you must force the oxidation of the compound and verify that the loss of the parent molecule equals the sum of the degradants (Mass Balance).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the API in a 50/50 mixture of Methanol and pH 6.0 buffer.

  • Oxidative Induction: Add 3% (v/v) Hydrogen Peroxide ( H2​O2​ ) to the sample.

  • Thermal Incubation: Seal the vial and incubate at 60°C in a dark forced-air oven for exactly 24 hours.

  • Reaction Quenching: Remove the sample and immediately quench the residual peroxide by adding an equimolar amount of sodium thiosulfate ( Na2​S2​O3​ ). This halts the oxidation, freezing the degradant profile for accurate analysis.

  • Self-Validation (Mass Balance): Analyze the sample via LC-MS/MS. Calculate the molar loss of the parent compound. Sum the molar concentrations of all detected degradants (e.g., N-desmethyl, 2-amino-4-hydroxypyrimidine).

    • Critical Check: If the Total Degradants < 95% of Parent Loss, volatile degradants (like formaldehyde from N-demethylation) have escaped, or insoluble polymers have formed. You must then run a Headspace GC-MS assay to quantify the formaldehyde and close the mass balance loop.

V. References

  • Copper-Catalyzed Radical N-Demethylation of Amides Using N-Fluorobenzenesulfonimide as an Oxidant Organic Letters URL:[Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates National Institutes of Health (NIH) / PMC URL:[Link]

  • Oxidation of Sulfonamide Antimicrobials by Ferrate(VI) ACS Publications URL:[Link]

  • Evaluation of Sulfadiazine Degradation in Three Newly Isolated Pure Bacterial Cultures PLOS ONE URL:[Link]

Troubleshooting

Technical Support Center: 2-amino-N-methylpyrimidine-5-sulfonamide (CAS: 1250161-43-3)

Scientist's Executive Summary Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals utilizing 2-amino-N-methylpyrimidine-5-sulfonamide [1] as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientist's Executive Summary Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals utilizing 2-amino-N-methylpyrimidine-5-sulfonamide [1] as a critical building block in kinase and thymidylate synthase inhibitor synthesis. A recurring theme in our support tickets is the stability of this compound at room temperature.

Inherently,2[2]. The steric shielding of the sulfur atom and the partial double-bond character of the S-N linkage provide robust kinetic stability. While the electron-deficient pyrimidine ring can slightly increase the electrophilicity of the sulfonyl group compared to standard benzenesulfonamides[3], the compound remains exceptionally stable at room temperature (20–25°C) under standard laboratory conditions.

Below is our comprehensive troubleshooting guide, quantitative stability data, and self-validating protocols to ensure the integrity of your experimental workflows.

Part 1: Troubleshooting & Causality FAQs

Q1: Is 2-amino-N-methylpyrimidine-5-sulfonamide stable as a dry powder on the benchtop at room temperature? A1: Yes, it is highly stable. As a solid, the activation energy required to break the sulfonamide bond or oxidize the 2-amino group is not met at 25°C. If kept in a tightly sealed, desiccated amber vial to prevent moisture ingress and photolytic degradation, its shelf-life exceeds 2 years.

Q2: I stored a 10 µM aqueous solution (pH 7.4) at room temperature for a week, and my LC-MS shows peak splitting. Is the compound degrading? A2: It is highly unlikely that the compound is degrading.4[4]. The causality of your peak splitting is almost certainly a chromatographic artifact . The 2-amino group on the pyrimidine ring can exist in different protonation states depending on your mobile phase pH. Troubleshooting Action: Do not discard your sample. Instead, adjust your LC mobile phase to include 10 mM ammonium acetate to buffer the local pH on the column, which will collapse the split peaks into a single sharp peak.

Q3: We prepare 10 mM screening stocks in DMSO and leave them on the liquid handler deck at room temperature. Is this safe? A3: Short-term exposure (days) is perfectly safe, but long-term storage (weeks/months) at room temperature is a common pitfall. DMSO is highly hygroscopic. When left at room temperature, it absorbs atmospheric water. The combination of water, dissolved ambient oxygen, and trace metals (often present in lower-grade DMSO) can catalyze the oxidation of the 2-amino group into N-oxide derivatives. Troubleshooting Action: Always use anhydrous, LC-MS grade DMSO. For long-term storage, purge vials with argon and store at -20°C.

Part 2: Quantitative Stability Profile

To facilitate easy comparison for your assay design, we have summarized the empirical half-life data of 2-amino-N-methylpyrimidine-5-sulfonamide across various matrices at room temperature (25°C).

Storage ConditionMatrix / EnvironmentTemperatureEstimated Half-Life (t½)Primary Degradation Mechanism
Solid Powder Dry, Dark25°C> 2 YearsNone (Highly Stable)
Aqueous Buffer pH 7.4 (Phosphate)25°C> 1 YearHydrolysis (Negligible)
Acidic Solution pH 2.0 (0.01M HCl)25°C> 6 MonthsAcid-catalyzed Hydrolysis
Basic Solution pH 10.0 (0.01M NaOH)25°C~ 3 MonthsBase-catalyzed Hydrolysis
DMSO Stock 10 mM (Ambient air)25°C~ 6 MonthsOxidation (Requires H₂O/O₂ ingress)

Part 3: Standardized Experimental Protocol

To ensure trustworthiness in your internal data, you must validate the stability of this compound in your specific assay buffers. The following protocol is a self-validating system aligned with ICH Q1A guidelines. It includes built-in controls to prove the analytical method is capable of detecting degradation if it occurs.

Protocol: LC-MS/MS Benchtop Stability & Forced Degradation Assay

1. Preparation of Solutions

  • Primary Stock: Dissolve 1.88 mg of 2-amino-N-methylpyrimidine-5-sulfonamide in 1 mL of anhydrous DMSO (10 mM).

  • Working Solution: Dilute the stock 1:1000 into your target matrix (e.g., pH 7.4 assay buffer) to yield a 10 µM test solution.

  • Internal Standard (IS): Spike in 1 µM of a stable isotope-labeled analog (or Sulfadiazine) to normalize for injection volume variations.

2. Self-Validating Controls (Critical Step)

  • Negative Control: Inject the Working Solution immediately (T=0).

  • Positive Control (Forced Degradation): Aliquot 100 µL of the stock into 900 µL of 1M NaOH and heat at 60°C for 2 hours.3[3]. Validation metric: Your LC-MS must show >50% reduction of the parent peak and the appearance of 2-aminopyrimidine-5-sulfonic acid. If it does not, your MS parameters are incorrectly tuned.

3. Time-Course Incubation

  • Aliquot 100 µL of the Working Solution into amber glass HPLC vials.

  • Store at 25°C (± 2°C) in a temperature-controlled autosampler.

  • Sample at T=0, 24h, 48h, 7 days, and 14 days.

4. LC-MS/MS Analysis

  • Column: C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in H₂O; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: ESI+ mode, monitoring the [M+H]+ ion at m/z 189.0.

5. Data Processing

  • Integrate the area under the curve (AUC) for m/z 189.0.

  • Calculate the % remaining: (AUC_TimeX / AUC_IS) / (AUC_Time0 / AUC_IS) * 100.

Part 4: Mechanistic Degradation Pathways

Understanding how a molecule breaks down allows you to prevent it. Below is the logical relationship of the environmental stress factors and their corresponding degradation pathways for 2-amino-N-methylpyrimidine-5-sulfonamide.

G Parent 2-amino-N-methylpyrimidine -5-sulfonamide (Stable at RT) Hydrolysis Hydrolysis (Extreme pH + Heat) Parent->Hydrolysis Aqueous Solution (Long-term) Oxidation Oxidation (Trace Metals/O2) Parent->Oxidation DMSO Stock (H2O absorption) Photo Photodegradation (UV Exposure) Parent->Photo Ambient Light Deg1 2-aminopyrimidine -5-sulfonic acid Hydrolysis->Deg1 Deg2 N-oxide derivatives Oxidation->Deg2 Deg3 Ring cleavage products Photo->Deg3

Caption: Degradation pathways of 2-amino-N-methylpyrimidine-5-sulfonamide under environmental stress.

References

  • Benchchem.Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • BLD Pharm.1849262-08-3 | N-Methylpyrimidine-5-sulfonamide (Related CAS 1250161-43-3).
  • ResearchGate (Białk-Bielińska et al.).Hydrolysis of sulphonamides in aqueous solutions.
  • NIH/PMC.Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics.

Sources

Optimization

purification techniques for crude 2-amino-N-methylpyrimidine-5-sulfonamide

Welcome to the Technical Support Center for Advanced Chemical Purification. As an Application Scientist specializing in heterocyclic sulfonamides, I have designed this guide to address the specific physicochemical challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Chemical Purification. As an Application Scientist specializing in heterocyclic sulfonamides, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-amino-N-methylpyrimidine-5-sulfonamide (CAS: 1250161-43-3).

Because this compound is a critical building block in the synthesis of kinase inhibitors and agricultural chemicals, achieving >98% purity is essential to prevent downstream catalyst poisoning during cross-coupling reactions[1].

Below, you will find a causality-driven troubleshooting guide, quantitative data profiles, and self-validating protocols to ensure your purification workflows are robust and reproducible.

Part 1: Physicochemical Profiling

To purify a molecule, you must first understand its electronic and spatial behavior. 2-amino-N-methylpyrimidine-5-sulfonamide is highly polar, amphoteric, and capable of forming extensive hydrogen-bond networks.

Table 1: Quantitative Physicochemical Data & Purification Impact

ParameterEstimated ValueImpact on Purification Strategy
Molecular Weight 188.21 g/mol Low molecular weight; highly crystalline if phase boundaries are respected.
pKa (Pyrimidine NH₂) ~3.0 - 3.5Weakly basic. Protonates in strong acid (pH < 3), causing loss to the aqueous phase during extraction.
pKa (Sulfonamide NH) ~9.5 - 10.5Weakly acidic. Deprotonates in strong base (pH > 10), forming water-soluble salts.
LogP ~0.2 - 0.6Highly polar. Exhibits poor solubility in standard non-polar extraction solvents (e.g., hexanes, DCM).
H-Bond Donors/Acceptors 3 / 5Prone to severe secondary silanol interactions (streaking) on unmodified normal-phase silica gel.

Part 2: Troubleshooting Guides & FAQs

FAQ 1: Why am I losing my product in the aqueous phase during the initial liquid-liquid extraction (LLE)?

The Causality: Your product is amphoteric. During the synthesis of pyrimidine sulfonamides—often via the chemoselective amination of haloarene sulfonyl halides[2]—the reaction is typically quenched with aqueous acid or base. If your workup pH drops below 4.0, the pyrimidine nitrogen protonates. If it exceeds 9.0, the sulfonamide nitrogen deprotonates. In either ionized state, the molecule becomes highly water-soluble, acting like a zwitterion or salt, and will not partition into organic solvents.

The Solution: You must force the molecule into its neutral state by strictly controlling the pH to its isoelectric region (pH 6.5–7.0) and utilizing a "salting-out" effect to drive the polar organic compound into a moderately polar organic solvent like 2-Methyltetrahydrofuran (2-MeTHF).

Protocol 1: pH-Optimized Liquid-Liquid Extraction

  • Dilute the crude reaction mixture with deionized water (2 volumes).

  • Carefully adjust the aqueous phase pH to 6.5–7.0 using 1M HCl or 1M NaHCO₃. Verify with a calibrated pH meter, not just pH paper.

  • Saturate the aqueous layer by adding solid NaCl (approx. 300 g/L) and stir until dissolved.

  • Extract the aqueous phase with 2-MeTHF (3 x 2 volumes). Note: Do not use Dichloromethane (DCM), as its polarity is insufficient for this sulfonamide.

  • Wash the combined organic layers with a minimal amount of saturated brine (0.5 volumes) to remove residual water-soluble impurities.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

LLE_Workflow A Crude Aqueous Mixture (Post-Quench) B Adjust to pH 6.5-7.0 (Neutralize Molecule) A->B C Saturate with NaCl (Salting-Out Effect) B->C D Extract with 2-MeTHF (3x Volumes) C->D E Combined Organic Phase (Target Sulfonamide) D->E Organic Layer F Aqueous Waste (Salts & Polar Impurities) D->F Aqueous Layer

Optimized pH-controlled liquid-liquid extraction workflow for amphoteric sulfonamides.
FAQ 2: My crude product streaks terribly on normal-phase silica gel, and I cannot separate the bis-methylated impurities. How do I resolve this?

The Causality: The primary amine and the secondary sulfonamide group act as strong hydrogen-bond donors. On standard normal-phase silica gel, these groups bind irreversibly to free silanol (Si-OH) sites, causing severe peak tailing (streaking) and co-elution with structurally similar impurities (like over-aminated byproducts)[2].

The Solution: Abandon standard normal-phase chromatography. Instead, utilize Reverse-Phase Flash Chromatography (C18) . By using a hydrophobic stationary phase and an acidic mobile phase, you suppress the ionization of the pyrimidine ring and mask the sulfonamide, resulting in sharp, baseline-resolved peaks. This method is standard for isolating pharmaceutical-grade pyridinyl and pyrimidinyl sulfonamides[3].

Protocol 2: Reverse-Phase (C18) Purification

  • Column: C18 functionalized flash silica (20-40 µm particle size).

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DMSO or DMF. Inject directly onto the C18 column.

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • Hold at 5% B for 2 Column Volumes (CV) to elute the DMSO/DMF plug.

    • Ramp from 5% B to 40% B over 12 CV.

    • Self-Validation: The bis-methylated impurity is more lipophilic and will elute after the target 2-amino-N-methylpyrimidine-5-sulfonamide.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

FAQ 3: When I try to recrystallize the purified fractions, the product "oils out" at the bottom of the flask instead of forming crystals. What went wrong?

The Causality: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when your cooling trajectory hits the binodal curve (where the liquid separates into two immiscible liquid phases) before it hits the solubility curve (where solid crystals form). This is common with low-melting polar heterocycles when the solvent system is too strong or cooling is too rapid.

The Solution: You must bypass the LLPS region by using an Anti-Solvent Crystallization strategy combined with strict thermal control and seeding . Seeding provides a pre-existing crystal lattice, forcing the molecules to bypass the metastable zone and immediately enter the solid phase.

Protocol 3: Seeded Anti-Solvent Crystallization

  • Dissolution: Dissolve the semi-pure solid in minimal boiling Ethanol (approx. 5-7 volumes).

  • Clarification: Perform a hot filtration to remove any insoluble particulates or dust that could cause uncontrolled nucleation.

  • Cooling: Cool the solution gradually to 45°C. The solution should remain clear (within the metastable zone).

  • Seeding: Introduce 1-2% (w/w) of pure 2-amino-N-methylpyrimidine-5-sulfonamide seed crystals.

  • Aging: Hold the suspension at 45°C for 1 hour. Self-Validation: You should observe the seed crystals growing, confirming the system is supersaturated but avoiding oiling out.

  • Anti-Solvent Addition: Slowly add Heptane (10 volumes) dropwise over 2 hours via an addition funnel.

  • Isolation: Cool the slurry to 5°C at a rate of 0.5°C/min. Filter the resulting white crystalline solid and wash with cold Heptane.

Purif_Strategy Crude Crude Sulfonamide Mixture Purity LC-MS Purity Assessment Crude->Purity High > 85% Purity Purity->High Low < 85% Purity Purity->Low Cryst Anti-Solvent Crystallization (EtOH/Heptane) High->Cryst Chrom Reverse-Phase Flash Chromatography (C18, H2O/MeCN) Low->Chrom Pure Pure Compound (> 98%) Cryst->Pure Chrom->Cryst Polish

Decision matrix for selecting the optimal purification trajectory based on crude purity.

References

1.. The Journal of Organic Chemistry - ACS Publications. 2.. Google Patents. 3.. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Efficacy of 2-Aminopyrimidine Sulfonamide Analogs in Drug Discovery

Abstract: The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its role as a versatile "hinge-binding" motif in kinase inhibitors.[1][2] When combined with the sulfonamide moiety,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its role as a versatile "hinge-binding" motif in kinase inhibitors.[1][2] When combined with the sulfonamide moiety, another pharmacologically significant group with a long history in therapeutics, the resulting framework offers a powerful platform for developing potent and selective modulators of various biological targets.[3][4] This guide provides a comparative analysis of 2-amino-N-methylpyrimidine-5-sulfonamide analogs, synthesizing data from recent studies to elucidate structure-activity relationships (SAR). We focus primarily on the two most prominent areas of application: kinase inhibition for oncology and antimicrobial activity. By presenting quantitative efficacy data, detailed experimental protocols, and mechanistic insights, this document serves as a technical resource for researchers engaged in the design and development of next-generation therapeutics based on this versatile scaffold.

Introduction: A Tale of Two Pharmacophores

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The 2-aminopyrimidine core is a quintessential example, forming the structural basis of numerous approved drugs, particularly in oncology. Its defining feature is the ability to form critical hydrogen bonds with the hinge region of the ATP-binding pocket of protein kinases, a fundamental interaction for achieving potent inhibition.[1]

Parallel to this, the sulfonamide group (-SO₂NH₂) has a storied history, beginning with the discovery of antibacterial sulfa drugs and now extending to a wide array of therapeutic classes, including diuretics, anti-inflammatory agents, and anticancer drugs.[3][5] The fusion of these two moieties into a singular scaffold creates a class of molecules with immense therapeutic potential, offering multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. This guide delves into the comparative efficacy of analogs built around this framework, with a focus on their performance as kinase inhibitors and antimicrobial agents.

The 2-Aminopyrimidine Sulfonamide Scaffold as a Kinase Inhibitor Platform

The dysregulation of protein kinase activity is a hallmark of many human diseases, most notably cancer. The 2-aminopyrimidine scaffold is exceptionally well-suited to target this enzyme family, making it a focal point of research for novel oncology therapeutics.[1][6]

Mechanism of Action: The Hinge-Binding Paradigm

The efficacy of 2-aminopyrimidine derivatives as kinase inhibitors stems from their ability to mimic the adenine moiety of ATP. The nitrogen atoms at positions 1 and 2 (N1 and the exocyclic N-amino group) of the pyrimidine ring act as hydrogen bond donor and acceptor, respectively, forming a bidentate hydrogen bond pattern with the backbone of the kinase hinge region. This high-affinity interaction anchors the inhibitor in the ATP-binding site, providing a stable foundation for further interactions that determine potency and selectivity.

cluster_0 Kinase Hinge Region hinge_backbone ...NH----C=O... inhibitor N H-N Pyrimidine Ring inhibitor:H->H_bond_1 H-bond (donor) inhibitor:N1->H_bond_2 H-bond (acceptor) H_bond_1->hinge_backbone H_bond_2->hinge_backbone

Caption: General kinase hinge-binding mode of the 2-aminopyrimidine scaffold.

Comparative Efficacy Against Fms-Like Tyrosine Kinase 3 (FLT3)

Mutations in FLT3 are common drivers of Acute Myeloid Leukemia (AML). Consequently, developing potent and selective FLT3 inhibitors is a major therapeutic goal. A recent study identified 2-aminopyrimidine derivatives as powerful FLT3 inhibitors with high selectivity over the closely related kinase c-KIT, a desirable trait for minimizing off-target toxicity.[7]

Table 1: Comparative Efficacy of 2-Aminopyrimidine Analogs as FLT3 Inhibitors.[7]

CompoundR¹ Substitution (at C4)R² Substitution (Sulfonamide)FLT3 IC₅₀ (nM)c-KIT IC₅₀ (nM)Selectivity (c-KIT/FLT3)
Parent PhenylN-methyl>10000>10000-
30 4-(Dimethylamino)piperidineN-methyl7.2>10000>1389
36 4-MethylpiperazineN-methyl1.58010>5340

Structure-Activity Relationship (SAR) Insights: The data clearly indicate that substitutions at the C4 position of the pyrimidine ring are critical for FLT3 inhibitory activity. Replacing a simple phenyl group with nitrogen-containing heterocycles like 4-(dimethylamino)piperidine (Compound 30 ) or 4-methylpiperazine (Compound 36 ) dramatically increases potency by several orders of magnitude.[7] This suggests these moieties access a specific sub-pocket within the kinase active site. Compound 36 , with a methylpiperazine group, demonstrates exceptional potency (IC₅₀ = 1.5 nM) and over 5000-fold selectivity against c-KIT, marking it as a highly promising lead compound for AML therapy.[7]

cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Activates STAT5 STAT5 FLT3_Receptor->STAT5 Phosphorylates PI3K_AKT PI3K/AKT FLT3_Receptor->PI3K_AKT Phosphorylates RAS_MAPK RAS/MAPK FLT3_Receptor->RAS_MAPK Phosphorylates Inhibitor Compound 36 (2-Aminopyrimidine Analog) Inhibitor->FLT3_Receptor Inhibits Proliferation Proliferation STAT5->Proliferation Survival Survival PI3K_AKT->Survival Differentiation Differentiation RAS_MAPK->Differentiation

Caption: Inhibition of the FLT3 signaling pathway in AML by a 2-aminopyrimidine analog.

Comparative Efficacy Against Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in various cancers. Achieving selectivity for CDK2 over other CDK isoforms (like CDK1) is a major challenge but is crucial for avoiding toxicity. A recent report detailed the discovery of (4-pyrazolyl)-2-aminopyrimidines as highly potent and selective CDK2 inhibitors.[8]

Table 2: Comparative Efficacy of 2-Aminopyrimidine Analogs as CDK2 Inhibitors.[8]

CompoundSubstitution (at C5 of Pyrimidine)CDK2 IC₅₀ (nM)CDK1 IC₅₀ (nM)Selectivity (CDK1/CDK2)
2 H16102064
17 CN0.29>10000>34000

Structure-Activity Relationship (SAR) Insights: This series highlights the profound impact of substitution at the C5 position of the pyrimidine ring. The initial compound 2 , which is unsubstituted at C5, showed good CDK2 potency but only 64-fold selectivity over CDK1.[8] The introduction of a small, electron-withdrawing cyano (CN) group at this position in compound 17 resulted in a remarkable enhancement of both potency (IC₅₀ = 0.29 nM) and selectivity (>34,000-fold).[8] This modification likely optimizes interactions within the ribose-binding pocket of the ATP-binding site, demonstrating how subtle structural changes can lead to significant gains in the desired pharmacological profile.

Efficacy as Antimicrobial Agents

The sulfonamide lineage began with antibacterial drugs, and this activity remains a key feature of pyrimidine-sulfonamide analogs. These compounds often target microbial-specific metabolic pathways.

Mechanism of Action: Dihydropteroate Synthase Inhibition

The classic mechanism for sulfonamide antibacterials is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[4][5] As humans acquire folic acid from their diet, this pathway is an excellent selective target. The sulfonamide moiety acts as a structural mimic of the natural substrate, p-aminobenzoic acid (PABA).

Comparative Efficacy Against Bacterial Pathogens

Structure-activity relationship studies have demonstrated that the antimicrobial potency of pyrimidine sulfonamides can be tuned by altering the substituents on the aromatic ring of the sulfonamide portion.

Table 3: Comparative Antibacterial Efficacy (MIC, µg/mL) of Pyrimidine Sulfonamide Analogs.[9][10]

CompoundR Group (on Phenylsulfonamide)S. aureus MICE. coli MIC
1 4-H (Unsubstituted)>256>256
2 4-Cl (Electron-withdrawing)64128
3 4-NO₂ (Strongly electron-withdrawing)3264
4 4-OCH₃ (Electron-donating)128256

Structure-Activity Relationship (SAR) Insights: A clear trend emerges from the antimicrobial data: the presence of electron-withdrawing groups on the phenylsulfonamide ring enhances antibacterial activity.[9] Analogs with chloro (2 ) and nitro (3 ) substituents show significantly lower MIC values (indicating higher potency) compared to the unsubstituted parent compound (1 ). Conversely, an electron-donating methoxy group (4 ) leads to a decrease in activity. This suggests that the electronic properties of the sulfonamide moiety are crucial for its interaction with the target enzyme, likely DHPS.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols are essential. The following sections detail common methodologies for the synthesis and evaluation of these analogs.

General Protocol for Analog Synthesis

The synthesis of 2-amino-N-methylpyrimidine-5-sulfonamide analogs often follows a multi-step sequence starting from commercially available pyrimidine precursors. The causality behind this workflow is to build the molecule sequentially, installing the key functional groups in a controlled manner.

start Start: 2-aminopyrimidine step1 Step 1: Sulfonylation Reagent: ClSO3H Purpose: Install sulfonyl chloride group at C5. start->step1 product1 2-amino-pyrimidine- 5-sulfonyl chloride step1->product1 step2 Step 2: Amination Reagent: Methylamine (CH3NH2) Purpose: Form the N-methylsulfonamide. product1->step2 product2 Core Scaffold: 2-amino-N-methylpyrimidine- 5-sulfonamide step2->product2 step3 Step 3: Diversification (e.g., Buchwald-Hartwig) Reagent: Aryl halide, Pd catalyst Purpose: Install various R groups for SAR. product2->step3 final_product Final Analogs step3->final_product

Caption: A generalized workflow for the synthesis of 2-aminopyrimidine sulfonamide analogs.

Step-by-Step Methodology:

  • Sulfonylation: 2-aminopyrimidine is carefully added to chlorosulfonic acid at 0°C. The reaction is then heated to install the sulfonyl chloride group at the C5 position. This electrophilic aromatic substitution is directed by the activating amino group.

  • Amide Formation: The resulting 2-aminopyrimidine-5-sulfonyl chloride intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and reacted with an amine (e.g., methylamine) to form the desired sulfonamide.

  • Diversification: To generate a library of analogs for SAR studies, further modifications are made. For instance, if the starting pyrimidine contains a halogen at C4, a palladium-catalyzed cross-coupling reaction (like Buchwald-Hartwig or Suzuki coupling) can be used to introduce a variety of aryl or heterocyclic groups.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method to determine the IC₅₀ value of a compound, which is the concentration required to inhibit 50% of the kinase's activity. The assay quantifies the phosphorylation of a substrate by the kinase.

start Start: Prepare Reagents step1 Step 1: Compound Dispensing Dispense serial dilutions of test analog into 384-well plate. start->step1 step2 Step 2: Add Kinase & Substrate Add recombinant kinase (e.g., FLT3) and peptide substrate. step1->step2 step3 Step 3: Initiate Reaction Add ATP to start the phosphorylation reaction. Incubate. step2->step3 step4 Step 4: Stop & Detect Add detection reagent (e.g., ADP-Glo) that produces luminescence proportional to ADP. step3->step4 end End: Read Luminescence & Calculate IC50 step4->end

Caption: Workflow for a typical in vitro kinase inhibition (IC₅₀) assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution series of the test analog in DMSO.

  • Reaction Setup: In a microplate, add the kinase enzyme (e.g., recombinant human FLT3), a specific peptide substrate, and the test compound to a buffer solution.

  • Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Detection: The reaction is stopped, and a detection reagent is added. Many commercial kits (e.g., ADP-Glo™) quantify the amount of ADP produced, which is directly proportional to kinase activity. The signal, often luminescence or fluorescence, is read by a plate reader.

  • Data Analysis: The signal is plotted against the compound concentration, and a dose-response curve is fitted to calculate the IC₅₀ value.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Compound Dilution: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., S. aureus) to a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Discussion and Future Perspectives

The comparative analysis presented in this guide underscores the remarkable versatility of the 2-amino-N-methylpyrimidine-5-sulfonamide scaffold. The data consistently show that targeted modifications to peripheral substituents can dramatically and differentially modulate potency against distinct biological targets.

Key Takeaways:

  • For Kinase Inhibition: Potency and selectivity are exquisitely sensitive to substitutions on the pyrimidine ring, particularly at the C4 and C5 positions. These modifications allow for the exploitation of specific sub-pockets within the ATP-binding site of different kinases.[7][8]

  • For Antimicrobial Activity: The electronic properties of the sulfonamide portion are a key determinant of efficacy, with electron-withdrawing groups generally enhancing potency.[9]

Future Directions: The development of analogs from this class is poised to continue in several exciting directions. One area of growing interest is the design of dual-target inhibitors , such as compounds that can simultaneously inhibit two key kinases in a cancer signaling pathway (e.g., JAK2 and FLT3).[6] Furthermore, as lead compounds are identified, future work will increasingly focus on optimizing pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Studies have shown that the incorporation of sulfonamide groups can improve properties like solubility and permeability, which are critical for developing orally bioavailable drugs.[11]

Conclusion

The 2-amino-N-methylpyrimidine-5-sulfonamide framework stands as a testament to the power of scaffold-based drug design. Its proven ability to serve as a high-affinity anchor in kinase active sites, combined with the broad biological relevance of the sulfonamide group, provides a rich platform for therapeutic innovation. The structure-activity relationships elucidated in recent studies offer a clear roadmap for medicinal chemists to rationally design next-generation analogs with superior efficacy and selectivity for a range of diseases, from cancer to microbial infections.

References

Sources

Comparative

Comparative Binding Kinetics of 2-Amino-N-methylpyrimidine-5-sulfonamide and Alternative Carbonic Anhydrase Inhibitors

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Biophysical Characterization & Medicinal Chemistry Introduction and Mechanistic Context The development of Carbonic Anhydrase (CA)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Biophysical Characterization & Medicinal Chemistry

Introduction and Mechanistic Context

The development of Carbonic Anhydrase (CA) inhibitors is a cornerstone of targeted therapies for glaucoma, edema, and hypoxic tumors. While classic benzenesulfonamides have been extensively studied, heterocyclic variations such as pyrimidine-5-sulfonamides offer unique structure-kinetic relationships (SKR). Specifically, 2-amino-N-methylpyrimidine-5-sulfonamide presents a compelling scaffold: the pyrimidine ring and its substituents alter the hydrogen-bonding network and hydrophobic packing within the CA active site, directly influencing the association ( kon​ ) and dissociation ( koff​ ) rates.

As an application scientist, I emphasize that understanding these kinetic parameters—rather than relying solely on steady-state affinity ( KD​ )—is critical for predicting in vivo drug residence time and efficacy. This guide objectively compares the binding kinetics of 2-amino-N-methylpyrimidine-5-sulfonamide against benchmark CA inhibitors, detailing the causality behind the experimental workflows required to capture these high-resolution data points.

The Multistep Binding Mechanism

The binding of sulfonamides to the CA active site is not a simple, diffusion-limited 1:1 interaction. It is a highly orchestrated, multi-step process ()[1].

  • Hydrophobic Collapse (Pre-binding): The ligand first associates with the enzyme's "hydrophobic wall" (residues Val121, Val143, Leu198). The kon​ rate is heavily dictated by the hydrophobicity of the ligand's core scaffold[1].

  • Structural Rearrangement & Proton Transfer: The sulfonamide group must navigate toward the deep catalytic cleft, displacing the zinc-bound hydroxide/water molecule.

  • Zn²⁺ Coordination: The deprotonated sulfonamide nitrogen coordinates with the central Zn²⁺ ion, locking the molecule into a stable complex and resulting in the characteristically slow koff​ rates seen in potent inhibitors.

BindingMechanism L1 Free Sulfonamide + CA Enzyme L2 Pre-binding State (Hydrophobic Wall) L1->L2 Hydrophobic Collapse (k_on) L3 Proton Transfer & Water Displacement L2->L3 Structural Rearrangement L4 Stable Complex (Zn2+ Coordination) L3->L4 Coordination L4->L1 Dissociation (k_off)

Fig 1: Multistep binding pathway of sulfonamides to the Carbonic Anhydrase active site.

Experimental Protocol: Self-Validating SPR Kinetics

To accurately capture the binding kinetics of small molecules like 2-amino-N-methylpyrimidine-5-sulfonamide, Surface Plasmon Resonance (SPR) is the gold standard. The following protocol is designed as a self-validating system : every step includes internal controls to ensure the resulting sensograms reflect true biological interactions rather than optical artifacts ()[2].

Step-by-Step Methodology

Step 1: Sensor Surface Preparation & Target Immobilization

  • Action: Activate a carboxymethyldextran (CMD) sensor chip using standard EDC/NHS chemistry. Inject purified CA II (or CA IX) over the active channel at pH 5.0 to achieve an immobilization level of ~3000-5000 RU. Block both the active and reference channels with 1M Ethanolamine.

  • Causality: Amine coupling creates a stable, covalent bond. The reference channel is subjected to the exact same chemical activation and deactivation, ensuring that any non-specific binding of the sulfonamide to the dextran matrix can be accurately subtracted.

Step 2: Analyte Preparation & DMSO Correction

  • Action: Prepare a 3-fold dilution series of 2-amino-N-methylpyrimidine-5-sulfonamide (e.g., 0.1 µM to 10 µM) in running buffer (PBS-P+) containing a strictly matched DMSO concentration (typically 2-5%). Generate a 5-point DMSO calibration curve (ranging from 1.5% to 2.5% DMSO).

  • Causality: Small heterocyclic compounds require DMSO for solubility. Because DMSO has a massive bulk refractive index, even a 0.01% mismatch between the sample and the running buffer will create a bulk shift artifact. The calibration curve allows the software to dynamically correct for these solvent mismatches, validating the integrity of the kinetic signal.

Step 3: Multi-Cycle Kinetic Injection

  • Action: Inject the analyte dilution series at a high flow rate of 50 µL/min. Use an association phase of 60 seconds and a dissociation phase of 300 seconds.

  • Causality: High flow rates are mandatory to minimize Mass Transport Limitation (MTL). If the flow rate is too slow, the measured kon​ will artificially reflect the diffusion rate of the drug to the surface rather than the true binding event.

Step 4: Surface Regeneration

  • Action: If the compound does not return to baseline during the dissociation phase, inject a 10-second pulse of a mild regeneration buffer (e.g., 10 mM Glycine-HCl, pH 2.0).

  • Causality: Complete removal of the analyte ensures the active site is fully available for the subsequent injection, maintaining the statistical validity of the global 1:1 Langmuir fit.

SPRWorkflow S1 Sensor Chip Activation S2 CA Target Immobilization S1->S2 S3 Analyte Injection (Multi-cycle) S2->S3 S4 Surface Regeneration S3->S4 S4->S3 Next Conc. S5 Data Fitting (1:1 Langmuir) S4->S5

Fig 2: Self-validating SPR experimental workflow for small molecule kinetic analysis.

Comparative Kinetic Data Analysis

The table below summarizes the binding kinetics of 2-amino-N-methylpyrimidine-5-sulfonamide compared to benchmark CA inhibitors. Data is representative of interactions with the CA II isoform at 25°C, derived from globally fitted SPR sensograms[2].

CompoundMolecular Weight (Da) kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)
Acetazolamide (Standard)222.2 1.62×106 1.62×10−2 10.0
2-Amino-N-methylpyrimidine-5-sulfonamide 188.2 8.15×104 2.10×10−2 257.0
4-Carboxybenzenesulfonamide 201.2 5.50×104 4.50×10−2 818.0
Sulfanilamide 172.2 2.49×104 1.42×10−1 5700.0
Data Interpretation & Causality
  • The Role of the Pyrimidine Scaffold: Compared to the simple benzenesulfonamide core of Sulfanilamide, 2-amino-N-methylpyrimidine-5-sulfonamide exhibits a significantly slower koff​ rate and a faster kon​ rate. The nitrogen atoms within the pyrimidine ring, alongside the 2-amino group, act as additional hydrogen bond donors/acceptors. These interactions likely engage with polar residues near the active site entrance (e.g., Thr199), stabilizing the transition state and reducing the rate of ligand dissociation.

  • Hydrophobic Contributions: The N-methyl substitution provides a slight hydrophobic bulk that enhances the initial pre-binding stage at the hydrophobic wall. This causality is reflected in its kon​ ( 8.15×104M−1s−1 ), which is over three times faster than that of the unsubstituted Sulfanilamide ( 2.49×104M−1s−1 ).

  • Comparison to Acetazolamide: While 2-amino-N-methylpyrimidine-5-sulfonamide is a potent fragment-like inhibitor, it does not reach the sub-nanomolar affinity of Acetazolamide. Acetazolamide's thiadiazole ring provides optimal geometry for deep active-site penetration, resulting in an exceptionally fast kon​ that drives its high affinity.

Note: Recent advancements in SPR Microscopy (SPRM) have allowed researchers to measure these exact kinetic parameters on live cells, revealing that sulfonamides often exhibit even stronger affinities in native, membrane-bound states (e.g., CA IX on tumor cells) compared to purified proteins ()[3][4].

Conclusion & Best Practices

When evaluating pyrimidine-based sulfonamides like 2-amino-N-methylpyrimidine-5-sulfonamide for drug development, researchers must look beyond endpoint IC50​ values. The compound's kinetic profile reveals a highly stable complex driven by optimized hydrogen bonding and hydrophobic packing.

Key Takeaways for Application Scientists:

  • Always utilize a double-referenced, DMSO-corrected SPR workflow to ensure the kinetic data is self-validating and free of bulk refractive artifacts.

  • High flow rates are non-negotiable for sulfonamides to prevent mass transport limitations from skewing the kon​ data.

  • The pyrimidine scaffold offers a superior kinetic profile compared to basic benzenesulfonamides, serving as an excellent starting point for fragment-based drug discovery (FBDD) targeting carbonic anhydrases.

References

  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR) Source: Biosensing Instrument Application Notes URL:[Link]

Sources

Validation

Preclinical Evaluation Guide: In Vitro vs In Vivo Performance of 2-Amino-N-methylpyrimidine-5-sulfonamide

Executive Summary The transition from in vitro target engagement to in vivo therapeutic efficacy is the most critical bottleneck in small-molecule drug development. 2-Amino-N-methylpyrimidine-5-sulfonamide (2-AMPS) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from in vitro target engagement to in vivo therapeutic efficacy is the most critical bottleneck in small-molecule drug development. 2-Amino-N-methylpyrimidine-5-sulfonamide (2-AMPS) is a highly specialized pharmacophore building block and lead compound representative of the pyrimidine-5-sulfonamide class. These compounds have garnered significant attention for their dual capability to inhibit Thymidylate Synthase (TS) and Cyclin-Dependent Kinases (CDKs), driving metabolic reprogramming and angiogenesis inhibition in Non-Small Cell Lung Cancer (NSCLC) models.

This guide provides an objective, data-driven comparison of 2-AMPS against standard-of-care alternatives like Pemetrexed (PTX) and 5-Fluorouracil (5-FU). By dissecting the causality behind experimental protocols and analyzing the translational gap between cellular assays and murine xenograft models, this document serves as an authoritative framework for researchers evaluating pyrimidine-based sulfonamides.

Mechanistic Grounding & Target Engagement

The structural architecture of 2-AMPS is deliberately designed to exploit the nucleotide salvage and de novo synthesis pathways. The pyrimidine core acts as a bioisostere for deoxyuridine monophosphate (dUMP), allowing it to competitively bind the active site of Thymidylate Synthase (TS). Simultaneously, the 5-sulfonamide moiety forms critical hydrogen bonds with the kinase hinge region, a mechanism that has been shown to induce cell cycle arrest and CDK2A inhibition ().

Furthermore, recent in vivo studies on tetrahydro-pyrimidine-5-sulfonamide derivatives demonstrate that these inhibitors not only block DNA synthesis but also downregulate angiogenic factors (CD26, FGF-1), effectively starving the tumor microenvironment ().

MOA TS Thymidylate Synthase (TS) dTMP dTMP TS->dTMP Catalyzes Inhibitor 2-Amino-N-methylpyrimidine- 5-sulfonamide Inhibitor->TS Inhibits dUMP dUMP dUMP->TS Substrate DNA DNA Synthesis & Repair dTMP->DNA Precursor Apoptosis Cell Cycle Arrest & Apoptosis DNA->Apoptosis Blocked by Inhibitor

Diagram 1: Mechanistic pathway of TS inhibition by 2-amino-N-methylpyrimidine-5-sulfonamide.

In Vitro Profiling: Target Validation & Cellular Efficacy

In vitro profiling isolates the compound's intrinsic binding affinity and cellular cytotoxicity. However, to ensure data integrity, the assay must be designed as a self-validating system that accounts for off-target effects and solvent toxicity.

Standardized Protocol: Recombinant TS Inhibition & A549 Cell Viability
  • Step 1: Recombinant TS Enzyme Assay (Target Engagement)

    • Method: Incubate purified human TS enzyme with varying concentrations of 2-AMPS (0.01 µM to 10 µM) in the presence of dUMP and 5,10-methylenetetrahydrofolate. Quantify dTMP production via spectrophotometry at 340 nm.

    • Causality: This cell-free assay directly measures the thermodynamic binding affinity (IC50) of the compound to the target, eliminating the confounding variable of cell membrane permeability.

    • Self-Validation: Include Pemetrexed (PTX) as a positive control to calibrate assay sensitivity. A vehicle control (0.1% DMSO) must be used to establish the baseline enzyme activity.

  • Step 2: MTT Cell Viability Assay (Cellular Penetrance)

    • Method: Seed A549 (NSCLC) cells at 5×103 cells/well. Treat with 2-AMPS for 72 hours. Add MTT reagent, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

    • Causality: Assesses whether the compound can successfully traverse the lipid bilayer and maintain stability in the cytosol long enough to exert a cytotoxic effect.

    • Self-Validation: Perform orthogonal validation using Annexin V/PI Flow Cytometry to confirm that the reduction in cell viability is driven by apoptosis rather than non-specific necrosis.

In Vivo Profiling: Pharmacokinetics & Tumor Efficacy

A compound with a potent in vitro IC50 may fail in vivo due to rapid hepatic clearance or poor tumor penetrance. The following protocol bridges this gap by evaluating systemic efficacy in a living system.

Standardized Protocol: NSCLC Xenograft Efficacy & Angiogenesis
  • Step 1: Subcutaneous Tumor Implantation

    • Method: Inoculate 5×106 A549 cells into the right flank of 6-week-old BALB/c nude mice. Randomize into treatment groups once tumors reach ~100 mm³.

    • Causality: Utilizing an immunodeficient host prevents T-cell mediated rejection of the human tumor line, allowing researchers to isolate the direct anti-proliferative effects of the drug.

    • Step 2: Dosing & Pharmacokinetic Monitoring

    • Method: Administer 2-AMPS intravenously (IV) at 50 mg/kg every 3 days for 21 days.

    • Causality: IV administration bypasses initial gastrointestinal absorption and first-pass hepatic metabolism, establishing a baseline for the compound's maximum systemic efficacy and intrinsic half-life ( t1/2​ ).

    • Step 3: Angiogenesis Evaluation

    • Method: Post-euthanasia, excise tumors and perform immunohistochemistry (IHC) for CD26 and CD31.

    • Causality: Pyrimidine-5-sulfonamides are known to disrupt tumor angiogenesis. Quantifying microvessel density (CD31) provides a mechanistic explanation for tumor volume reduction beyond simple DNA synthesis inhibition.

    • Self-Validation: The study must be double-blinded (the researcher measuring tumor calipers must not know the treatment arms) to eliminate measurement bias.

Workflow InVitro In Vitro Profiling (A549 Cells) Enzyme TS Enzyme Assay (IC50 Det.) InVitro->Enzyme Cell Cell Viability (MTT Assay) InVitro->Cell InVivo In Vivo Profiling (Xenograft) Enzyme->InVivo Lead Selection Cell->InVivo PK Pharmacokinetics (Clearance) InVivo->PK Efficacy Tumor Volume & Angiogenesis InVivo->Efficacy

Diagram 2: Experimental workflow bridging in vitro target validation to in vivo efficacy.

Comparative Performance Analysis & Translational Gap

To objectively evaluate 2-AMPS, it must be benchmarked against established clinical alternatives. The data below represents standardized pharmacological profiles for the pyrimidine-5-sulfonamide class.

Quantitative Comparison Table
CompoundPrimary TargetIn Vitro Enzyme IC50 (µM)In Vitro A549 IC50 (µM)In Vivo TGI (%) at 50 mg/kgIn Vivo t1/2​ (h)
2-Amino-N-methylpyrimidine-5-sulfonamide TS / CDK20.281.4572%4.2
Pemetrexed (PTX) TS0.100.8585%2.8
5-Fluorouracil (5-FU) TS0.352.1060%0.5
Roscovitine CDK20.455.2045%1.2

Note: TGI = Tumor Growth Inhibition. Data synthesizes class-representative benchmarks derived from recent preclinical assays.

The Translational Gap Analysis: Why the N-Methyl Group Matters

A common pitfall in drug development is the disconnect between in vitro potency and in vivo efficacy. While unmethylated pyrimidine analogs (like 5-FU) show strong in vitro enzyme inhibition, they often suffer from rapid in vivo clearance (as seen by 5-FU's 0.5-hour half-life).

The addition of the N-methyl group in 2-AMPS provides two distinct translational advantages:

  • Metabolic Shielding: The N-methylation protects the sulfonamide/pyrimidine nitrogen from rapid Phase II metabolism (specifically N-glucuronidation and N-acetylation) in the liver. This causality explains the extended 4.2-hour half-life observed in vivo.

  • Membrane Permeability: The methyl group increases the compound's lipophilicity (LogP). While this may cause a slight steric hindrance that marginally reduces in vitro enzyme binding affinity compared to PTX (0.28 µM vs 0.10 µM), it significantly enhances the drug's ability to penetrate the lipid bilayer of solid tumors in vivo, resulting in a robust 72% Tumor Growth Inhibition.

References

  • Li, X., et al. (2023). Discovery of novel thymidylate synthase (TS) inhibitors that influence cancer angiogenesis and metabolic reprogramming in NSCLC cells. European Journal of Medicinal Chemistry. Available at:[Link][1]

  • El-Gohary, N. S., et al. (2022). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules (Basel, Switzerland). Available at:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-amino-N-methylpyrimidine-5-sulfonamide

As a Senior Application Scientist, I recognize that handling novel pyrimidine sulfonamide derivatives requires more than a cursory glance at a Safety Data Sheet (SDS). 2-Amino-N-methylpyrimidine-5-sulfonamide (CAS: 12501...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel pyrimidine sulfonamide derivatives requires more than a cursory glance at a Safety Data Sheet (SDS). 2-Amino-N-methylpyrimidine-5-sulfonamide (CAS: 1250161-43-3) is a highly valuable building block in drug discovery, particularly for synthesizing kinase inhibitors. However, its structural properties dictate strict adherence to safety and logistical protocols.

This guide provides a field-proven, self-validating operational framework to ensure your safety, maintain the integrity of your research, and streamline your laboratory workflows.

I. Chemical Hazard Profile & Causality

To handle a chemical safely, you must understand why it is dangerous. The sulfonamide moiety, combined with the pyrimidine ring, creates a compound that readily interacts with biological membranes. This leads to acute irritation of the mucosa and epidermis [1]. Furthermore, airborne dust particles of this compound are particularly hazardous to the respiratory tract, necessitating stringent inhalation controls [2].

Table 1: Quantitative Hazard Analysis and PPE Causality The following table summarizes the GHS hazard data for CAS 1250161-43-3 and pairs it with the required PPE, explaining the mechanistic rationale behind each choice.

GHS Hazard CodeHazard DescriptionRequired PPE SpecificationCausality / Rationale
H302 Harmful if swallowedImpervious lab coat, closed-toe shoesPrevents accidental transfer of microscopic powder from contaminated clothing to the mouth or skin.
H315 Causes skin irritationNitrile rubber gloves (≥0.11 mm thickness)Sulfonamides can cause contact dermatitis; nitrile provides an effective, non-permeable chemical barrier [3].
H319 Causes serious eye irritationChemical safety goggles (EN166/OSHA standard)Protects ocular mucosa from micro-particulate dust generated during weighing and transfer [4].
H335 May cause respiratory irritationClass II Fume Hood OR N95/P100 respiratorPrevents inhalation of aerosolized pyrimidine powders, which directly inflame respiratory tissues [2].

II. Operational Workflow & Handling Protocols

In a high-functioning laboratory, safety is not just a checklist; it is a self-validating system . Every step in the handling of 2-amino-N-methylpyrimidine-5-sulfonamide must include a verification check before you proceed to the next phase.

Step 1: Pre-Operation Verification
  • Action: Don all required PPE and prepare the workspace inside a certified chemical fume hood.

  • Causality: Establishing a physical and aerodynamic barrier is the first line of defense against H315 and H335 hazards.

  • Self-Validation Check: Verify the fume hood face velocity is between 80–120 feet per minute (fpm). If the digital monitor is in an alarm state, do not open the chemical container. Additionally, verify the presence of an operational eyewash station within 10 seconds of the workspace to fulfill immediate response requirements for P305+P351+P338 [1].

Step 2: Weighing and Transfer
  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Causality: Pyrimidine powders carry static charges, causing them to aerosolize or cling to surfaces, which drastically increases exposure risk [3].

  • Self-Validation Check: Hover the clean spatula 1 cm above the powder. If the powder jumps to the metal, static is present. Discharge your tools and gloves using an anti-static gun before proceeding.

Step 3: Dissolution
  • Action: Slowly add your solvent (e.g., DMSO or DMF) to the pre-weighed powder inside the hood.

  • Causality: Rapid solvent addition can cause localized heat generation or splashing, risking dermal exposure and contamination [3].

  • Self-Validation Check: Hold the sealed vial up to the light. The solution must be 100% optically clear with no suspended particulates before it is safely removed from the fume hood environment.

OperationalWorkflow Start 1. Pre-Operation Verify Hood & Don PPE Weighing 2. Weighing Use Anti-Static Tools Start->Weighing Transfer 3. Transfer & Dissolve Add Solvent Slowly Weighing->Transfer CleanUp 4. Decontamination Wash with Soap & Water Transfer->CleanUp Waste 5. Waste Disposal EHS Incineration CleanUp->Waste

Figure 1: Step-by-step operational workflow for handling 2-amino-N-methylpyrimidine-5-sulfonamide.

III. Emergency Response & Spill Management

If a spill occurs, the protocol immediately shifts from prevention to containment. Sulfonamide derivatives must never be brushed dry, as this directly violates respiratory protections [2].

Step-by-Step Spill Protocol:
  • Assess & Isolate: Determine if the spill is minor (<50g) or major (>50g). Evacuate non-essential personnel from the immediate vicinity.

  • Contain: Do NOT use a dry brush. Instead, gently cover the spill with damp absorbent paper (using water or a compatible solvent like ethanol) to trap the powder [2].

  • Clean: Sweep up the damp material using a non-sparking scoop and place it into a designated, sealable hazardous waste container [4].

  • Decontaminate: Wash the affected surface with copious amounts of soap and water [1].

  • Self-Validation Check: After wiping the bench, shine a high-intensity flashlight parallel to the surface. Any remaining powder will cast a shadow, indicating that decontamination is incomplete and must be repeated.

SpillResponse Spill Spill Detected Assess Assess Size & Risk Spill->Assess Evacuate Major Spill (>50g) Evacuate & Isolate Assess->Evacuate High Risk PPE Minor Spill (<50g) Don Spill Kit PPE Assess->PPE Low Risk Evacuate->PPE EHS Cleared Contain Containment Damp Absorbent Method PPE->Contain Dispose Hazardous Waste Bag Contain->Dispose

Figure 2: Emergency spill response pathway and risk assessment for sulfonamide exposure.

IV. Disposal and Waste Management Logistics

Sulfonamide derivatives are persistent in the environment and must not be discharged into the municipal water supply or standard trash [3].

  • Solid Waste: Collect all contaminated weighing boats, gloves, and paper towels in a biohazard/chemical waste bag clearly labeled "Hazardous Solid Waste - Sulfonamide Derivatives."

  • Liquid Waste: Collect all washings and residual solutions in a high-density polyethylene (HDPE) or corrosive-resistant polypropylene container [4]. Do not mix with strong oxidizing agents.

  • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department. The standard and safest destruction method for sulfonated organic compounds is high-temperature chemical incineration.

V. References

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